Dinordrin
Descripción
Propiedades
Número CAS |
64675-08-7 |
|---|---|
Fórmula molecular |
C27H36O4 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
[(2R,3aS,3bR,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl] propanoate |
InChI |
InChI=1S/C27H36O4/c1-6-23(28)30-26(8-3)16-18-10-11-20-19(21(18)17-26)12-14-25(5)22(20)13-15-27(25,9-4)31-24(29)7-2/h3-4,18-22H,6-7,10-17H2,1-2,5H3/t18-,19-,20+,21-,22-,25-,26+,27-/m0/s1 |
Clave InChI |
JJKGZDJEKZMGTD-QVNHYCNFSA-N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dinordrin |
Origen del producto |
United States |
Foundational & Exploratory
Dinordrin: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Published: November 26, 2025
Abstract
Dinordrin, also known as this compound I, is a synthetic, non-naturally occurring steroid characterized by its potent luteolytic and antifertility properties. This document provides a comprehensive analysis of its mechanism of action based on available scientific literature. This compound's primary pharmacological effects are centered on the disruption of the corpus luteum and the subsequent reduction in plasma estrogen and progesterone levels. Evidence suggests that its antifertility effects are linked to its significant estrogenic activity. Due to the limited availability of recent research, this guide synthesizes foundational data and proposes mechanisms based on established principles of steroid hormone action.
Introduction
This compound is a synthetic steroid that emerged from research into novel contraceptive agents. Its chemical structure, C₂₇H₃₆O₄, distinguishes it from endogenous hormones, while its biological activity places it in the category of hormonal modulators. The principal and most well-documented effect of this compound is its luteolytic action, the process of corpus luteum degradation, which is a critical event in the regulation of the female reproductive cycle.[1] This action is coupled with a marked decrease in the circulating levels of key steroid hormones, estrogen and progesterone, which are essential for the maintenance of pregnancy.[1]
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated in recent literature. However, based on its described effects, a multi-faceted mechanism can be inferred, primarily involving interference with steroid hormone signaling.
Luteolytic Effect
This compound induces luteolysis, leading to the cessation of progesterone production by the corpus luteum.[1] This effect is likely mediated through the modulation of signaling pathways that regulate the lifespan of luteal cells. The reduction in progesterone is a key factor in its antifertility properties, as progesterone is essential for the maintenance of the endometrium and the continuation of pregnancy.
Hormonal Depression
A direct consequence of this compound-induced luteolysis is a significant depression of both plasma estrogen and progesterone levels.[1] This hormonal shift disrupts the normal endocrine signaling required for the reproductive cycle and pregnancy.
Estrogenic Activity
The antifertility effects of this compound have been shown to be proportional to its uterotrophic activity in animal models, indicating that it possesses estrogenic properties.[2] This suggests that this compound may act as an agonist at estrogen receptors, leading to downstream effects that are incompatible with implantation and pregnancy. The binding affinity and activation of specific estrogen receptor subtypes (ERα and ERβ) by this compound remain to be quantitatively characterized.
Quantitative Data
The available literature provides limited quantitative data on the potency of this compound. The primary source is a comparative study in a rat uterotrophic activity bioassay.
| Compound | Relative Potency (vs. Anordrin) | Reference |
| This compound I | 20x | |
| Anordrin | 1x | |
| This compound II | < 1x (considerably less potent than this compound I) |
Signaling Pathways
Based on its estrogenic and luteolytic effects, the following signaling pathways are proposed to be modulated by this compound. It is important to note that these are inferred pathways and require experimental validation.
Caption: Proposed signaling pathway for this compound's action.
Experimental Protocols
Detailed experimental protocols for the bioassays of this compound are not fully available in recent literature. However, based on the description in the foundational 1979 study by Crabbé et al., a standard uterotrophic assay protocol can be outlined.
Objective: To assess the estrogenic activity of this compound by measuring the increase in uterine weight in immature or ovariectomized female rats.
Materials:
-
This compound I
-
Vehicle (e.g., sesame oil)
-
Immature female rats (e.g., Sprague-Dawley, 21-23 days old)
-
Analytical balance
-
Animal gavage needles
Methodology:
-
Animal Preparation: Immature female rats are acclimatized for a minimum of 3 days.
-
Dosing:
-
Animals are divided into a control group (vehicle only) and multiple experimental groups receiving different doses of this compound.
-
This compound is dissolved in the vehicle to the desired concentrations.
-
The compound is administered orally (gavage) or via subcutaneous injection once daily for three consecutive days.
-
-
Necropsy: On the fourth day (24 hours after the last dose), the animals are euthanized.
-
Uterine Weight Measurement: The uteri are carefully dissected, freed from surrounding adipose tissue, and blotted to remove luminal fluid. The wet weight of the uterus is recorded.
-
Data Analysis: The mean uterine weight for each treatment group is compared to the control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Caption: Experimental workflow for the rat uterotrophic assay.
Conclusion
This compound is a potent synthetic steroid with significant luteolytic and antifertility effects, which appear to be driven by its estrogenic activity. While the foundational research provides a solid basis for understanding its pharmacological profile, further studies are required to elucidate its precise molecular interactions, receptor binding kinetics, and the specific signaling cascades it modulates. Such research would be invaluable for the potential development of new hormonal therapies or contraceptive agents.
References
An In-depth Technical Guide on the Luteolytic Effects of Dinoprost (as a proxy for Dinordrin) in vivo
Disclaimer: The compound "Dinordrin" was not found in publicly available scientific literature. This guide has been developed using Dinoprost (a naturally occurring Prostaglandin F2α) as a representative and well-documented luteolytic agent. The data and protocols presented herein are based on studies involving Dinoprost and its analogs and are intended to serve as a comprehensive example for a potent luteolytic compound.
This document provides a detailed overview of the in vivo luteolytic effects of Dinoprost, a potent prostaglandin F (PGF) receptor agonist.[1] It is intended for researchers, scientists, and drug development professionals working on reproductive physiology and therapeutics. The guide covers the mechanism of action, quantitative physiological changes, detailed experimental protocols, and the core signaling pathways involved in Dinoprost-induced luteolysis.
Core Mechanism of Luteolysis
Dinoprost, the tromethamine salt of naturally occurring PGF2α, induces luteolysis, which is the structural and functional regression of the corpus luteum (CL).[2] This process is critical for the regulation of the estrous cycle in many non-primate mammals.[3] The primary mechanism involves binding to specific PGF2α receptors (FP receptors), which are G-protein-coupled receptors located on the surface of luteal cells.[1][4]
The binding of Dinoprost to its receptor initiates a cascade of intracellular events, including:
-
Inhibition of Progesterone Synthesis (Functional Luteolysis): A rapid decrease in progesterone production is one of the earliest events. This is achieved by downregulating key steroidogenic enzymes.
-
Vasoconstriction and Reduced Blood Flow: Dinoprost initially causes a transient increase in luteal blood flow, followed by a significant and sustained reduction. This ischemic environment contributes to cellular stress and death.
-
Induction of Apoptosis (Structural Luteolysis): The signaling cascade ultimately activates programmed cell death pathways, leading to the physical regression of the CL tissue. This involves the activation of caspases, which dismantle the cellular structure.
-
Endoplasmic Reticulum (ER) Stress: PGF2α has been shown to induce ER stress in luteal cells, which contributes to apoptosis and autophagy, further promoting CL regression.
Quantitative Data on Luteolytic Effects
The administration of Dinoprost results in measurable changes in hormonal profiles and physiological parameters. The following tables summarize quantitative data from various in vivo studies.
Table 1: Effect of Dinoprost on Serum Progesterone Concentrations
| Species | Dosage | Time Post-Treatment | Progesterone (P4) Change | Reference |
| Dairy Heifers | 25 mg Dinoprost | 24 hours | P4 ≤1 ng/mL in 62.5% of subjects | |
| Dairy Heifers | 25 mg Dinoprost | 48 hours | P4 ≤1 ng/mL in 100% of subjects | |
| Dairy Cows | 25 mg Dinoprost | 56 hours | P4 <0.5 ng/mL (complete luteolysis) | |
| Buffalo Cows | Luteolytic Dose | 1 hour | Significant decrease from baseline | |
| Donkeys | 5 mg Dinoprost (i.m.) | 0.5 hours | Initial decrease observed | |
| Donkeys | 5 mg Dinoprost (i.m.) | 48 hours | Gradual decrease continued | |
| Bovine (Day 11 CL) | Luteolytic Dose | 24 hours | Decrease from 5.0 ng/mL to 0.6 ng/mL |
Table 2: Hemodynamic and Structural Changes in the Corpus Luteum Following Dinoprost Administration
| Species | Dosage | Parameter | Time Post-Treatment | Observation | Reference |
| Donkeys | 5 mg Dinoprost (i.m.) | Luteal Blood Flow | 3 hours | Peaked at +49% increase | |
| Donkeys | 5 mg Dinoprost (i.m.) | Luteal Blood Flow | 8 hours | Reduced by 50% | |
| Ewes | 12.5 mg Dinoprost (i.m.) | Blood Velocity | 0.5 hours | Significant increase | |
| Ewes | 12.5 mg Dinoprost (i.m.) | CL Diameter | 24-96 hours | Gradual and slow decrease | |
| Dairy Heifers | 25 mg Dinoprost | Interval to Luteolysis | - | Average of 32.6 hours (single dose) |
Detailed Experimental Protocols
Protocol 1: In Vivo Model for Induction and Assessment of Luteolysis in Ruminants (Bovine/Ovine)
This protocol describes a standard methodology for evaluating the luteolytic efficacy of a test compound like Dinoprost.
-
Animal Selection and Synchronization:
-
Select healthy, non-lactating, cyclic ewes or heifers.
-
Synchronize the estrous cycle of the animals. A common method is to administer two injections of PGF2α (e.g., 25 mg Dinoprost for cattle) 11-14 days apart. This ensures the animals have a mature CL of a known age.
-
-
Treatment Administration:
-
On a specific day of the cycle (e.g., Day 10 or 11, mid-luteal phase), confirm the presence of a mature CL via transrectal ultrasonography.
-
Administer the test compound. For Dinoprost, a standard intramuscular (i.m.) dose is 25 mg for cattle or 12.5 mg for ewes. A control group should receive a saline injection.
-
-
Data and Sample Collection:
-
Blood Sampling: Collect blood samples via jugular venipuncture at specific time points: before treatment (0h) and then at frequent intervals post-treatment (e.g., 0.5, 1, 2, 4, 6, 12, 24, 48, 72 hours).
-
Ultrasonography: Perform B-mode and color Doppler ultrasonography at the same time points as blood sampling.
-
Measure the diameter and volume of the CL.
-
Assess luteal blood flow by measuring the area of color signal within the CL.
-
-
-
Analysis:
-
Hormone Assay: Centrifuge blood samples to separate plasma/serum and store at -20°C until analysis. Measure progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Statistical Analysis: Analyze changes in progesterone concentration, CL size, and blood flow over time using appropriate statistical models (e.g., repeated measures ANOVA). Luteolysis is typically defined as a decline in progesterone to below a threshold (e.g., <1 ng/mL).
-
Signaling Pathways and Experimental Workflows
Diagram 1: PGF2α-Induced Luteolytic Signaling Pathway
This diagram illustrates the primary intracellular signaling cascade initiated by Dinoprost binding to the FP receptor on a luteal cell.
Caption: PGF2α signaling cascade in a luteal cell.
Diagram 2: Experimental Workflow for In Vivo Luteolysis Study
This diagram outlines the logical flow of an in vivo experiment designed to test a luteolytic agent.
Caption: Standard workflow for an in vivo luteolysis experiment.
References
Dinordrin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Physicochemical Properties
Dinordrin, a potent implantation inhibitor and hormone, is a synthetic steroid with a complex molecular architecture.[1] Its chemical identity is well-established through various identifiers and a range of physicochemical properties have been reported.
Chemical Identifiers of this compound [1][2]
| Identifier | Value |
| IUPAC Name | [(2R,3aS,3bR,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl] propanoate |
| CAS Number | 64675-08-7 |
| Molecular Formula | C27H36O4 |
| SMILES String | CCC(O[C@@]1(C[C@H]2--INVALID-LINK--(C#C)OC(CC)=O)C">C@@HC1)C#C)=O |
A closely related compound, "this compound I (free alcohol)," has also been identified.[3]
Chemical Identifiers of this compound I (free alcohol) [3]
| Identifier | Value |
| IUPAC Name | (6R,8aS)-2,6-diethynyl-5a-methyl-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]indene-2,6-diol |
| CAS Number | 64675-09-8 |
| Molecular Formula | C21H28O2 |
| SMILES String | CC12CCC3C([C@@H]1CC[C@]2(C#C)O)CCC4C3CC(C4)(C#C)O |
The following table summarizes the key physicochemical properties of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 424.57 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is characterized as a steroid with a pronounced luteolytic effect, leading to a significant decrease in plasma estrogen and progesterone levels. This activity underlies its function as an implantation inhibitor. The precise molecular mechanisms and signaling pathways modulated by this compound have not been fully elucidated in publicly available literature. However, based on its known biological outcomes and the established understanding of luteolysis, a hypothetical mechanism of action can be proposed.
The process of luteolysis, the regression of the corpus luteum, is primarily initiated by prostaglandin F2α (PGF2α). PGF2α, released from the uterus, binds to its receptor on luteal cells, triggering a signaling cascade that inhibits progesterone synthesis and induces apoptosis. This process is also regulated by gonadotropins, such as luteinizing hormone (LH), which are essential for maintaining the corpus luteum and progesterone production.
It is plausible that this compound, as a synthetic steroid, interferes with these hormonal signaling pathways. It may act as an antagonist at the progesterone and/or estrogen receptors in the hypothalamus and pituitary, disrupting the normal feedback loops that control gonadotropin release. Reduced gonadotropin support would render the corpus luteum more susceptible to the luteolytic actions of PGF2α. Alternatively, this compound could directly modulate the PGF2α signaling pathway within the corpus luteum, amplifying its apoptotic effects.
Proposed Signaling Pathway for this compound's Luteolytic Effect
The following diagram illustrates a hypothetical signaling pathway for this compound's action, integrating the known players in luteolysis.
Experimental Protocols
The seminal work by Crabbé and colleagues in 1979 described the synthesis and bioassay of this compound. While the full text containing detailed experimental procedures is not widely accessible, this section provides generalized protocols for the key experiments mentioned in the publication's abstract: the rat uterotrophic activity bioassay and the postovulatory contraceptive effectiveness assay in baboons.
Generalized Protocol: Rat Uterotrophic Bioassay
This bioassay is a standard method to assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rats.
Objective: To determine the estrogenic activity of a test compound.
Materials:
-
Immature female rats (e.g., Sprague-Dawley or Wistar, approximately 21 days old).
-
Test compound (this compound).
-
Vehicle (e.g., corn oil, sesame oil).
-
Positive control (e.g., 17α-ethinylestradiol).
-
Analytical balance.
-
Gavage needles or syringes for subcutaneous injection.
Procedure:
-
Animal Acclimation: Acclimate immature female rats to laboratory conditions for at least 5 days.
-
Group Assignment: Randomly assign animals to control and treatment groups (n ≥ 6 per group).
-
Dosing: Administer the test compound, vehicle, or positive control daily for three consecutive days via oral gavage or subcutaneous injection.
-
Observation: Monitor animals daily for clinical signs of toxicity.
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals.
-
Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight. The uterus can also be blotted to obtain a blotted weight.
-
Data Analysis: Compare the mean uterine weights of the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A significant increase in uterine weight indicates estrogenic activity.
Generalized Protocol: Postovulatory Contraceptive Effectiveness Assay in Baboons
This assay evaluates the ability of a compound to prevent pregnancy when administered shortly after ovulation.
Objective: To assess the postovulatory antifertility effect of a test compound.
Materials:
-
Adult, cycling female baboons with a documented history of regular menstrual cycles.
-
Male baboons of proven fertility.
-
Test compound (this compound).
-
Vehicle.
-
Hormone assay kits (for estrogen and progesterone).
-
Ultrasound equipment for monitoring follicular development and ovulation.
Procedure:
-
Cycle Monitoring: Monitor the menstrual cycles of female baboons to determine the timing of ovulation. This can be done through observation of perineal swelling and/or measurement of serum hormone levels (estrogen surge).
-
Mating: House the female with a fertile male during the periovulatory period.
-
Treatment: Following confirmed ovulation, administer the test compound or vehicle for a specified duration (e.g., two doses daily for 4 days).
-
Pregnancy Diagnosis: Monitor for pregnancy, typically by measuring serum chorionic gonadotropin (CG) levels and/or performing ultrasound examinations.
-
Hormone Level Monitoring: Collect blood samples throughout the treatment and post-treatment period to measure plasma estrogen and progesterone concentrations.
-
Data Analysis: Compare the pregnancy rates between the treated and control groups. A significant reduction in pregnancy rate in the treated group indicates contraceptive effectiveness. Analyze hormone profiles to assess the luteolytic effect.
Conclusion
This compound is a synthetic steroid with significant potential as a luteolytic agent. Its well-defined chemical structure and properties provide a solid foundation for further research. While the precise molecular mechanisms of its action require more detailed investigation, the proposed signaling pathway involving the modulation of gonadotropin and PGF2α signaling offers a rational framework for future studies. The generalized experimental protocols provided herein can serve as a guide for researchers seeking to replicate or build upon the initial findings. Further exploration of this compound's interaction with steroid hormone receptors and its downstream effects on luteal cell function will be crucial for a complete understanding of its biological activity and for the potential development of novel reproductive health therapeutics.
References
Dinordrin (CAS No. 64675-08-7): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinordrin (CAS No. 64675-08-7) is a synthetic, non-steroidal compound that has demonstrated significant potential as a post-coital antifertility agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and a summary of key experimental findings. The information presented is intended to support further research and development of this compound and related molecules. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Chemical and Physical Properties
This compound, also known as this compound I, is a steroid derivative with the molecular formula C27H36O4 and a molecular weight of 424.57 g/mol .[1][2]
| Property | Value | Reference |
| CAS Number | 64675-08-7 | [1][2] |
| Molecular Formula | C27H36O4 | [1] |
| Molecular Weight | 424.57 g/mol | |
| Synonyms | This compound I, this compound I dipropanoate |
Pharmacological Profile
This compound is characterized by its potent luteolytic and implantation-inhibiting properties. It exerts its effects by influencing hormonal balance, specifically by causing a depression of both plasma estrogen and progesterone levels.
Mechanism of Action
The precise molecular mechanism of this compound is not fully elucidated in the available literature. However, based on its structural similarity to other A-nor steroids and its observed biological activities, a proposed mechanism involves interaction with estrogen receptors. This compound is believed to act as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic activities in a tissue-specific manner. This dual activity is thought to disrupt the hormonal signaling required for corpus luteum maintenance and successful embryo implantation.
The luteolytic effect, leading to a decrease in progesterone, is a key aspect of its antifertility action. This is likely initiated by its influence on the hypothalamic-pituitary-ovarian axis.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's action on the endometrium, leading to the inhibition of implantation.
References
Dinordrin Steroid: A Technical Guide to its Discovery and Early-Stage Research
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and initial biological evaluation of the synthetic steroid Dinordrin. Primarily drawing from seminal research published in the late 1970s, this document details the chemical synthesis of this compound I and its isomers, summarizes its potent bioactivity, and outlines the experimental protocols employed in its early-stage assessment. The guide is intended for researchers, scientists, and professionals in drug development with an interest in the history and foundational science of synthetic steroids.
Introduction
This compound is a synthetic A-nor-steroid that emerged from research focused on developing novel contraceptive agents.[1] It is structurally related to Anordrin, another synthetic steroid with known antifertility effects.[1] The key structural distinction of this compound lies in its A-nor-5α-estrane skeleton, compared to the A-nor-5α-androstane skeleton of Anordrin.[1] This guide will focus on this compound I, the more potent of the synthesized isomers, and will cover its chemical synthesis, biological activities, and the methodologies used in its initial characterization.
Discovery and History
The discovery and initial investigation of this compound were detailed in a 1979 publication by P. Crabbé and colleagues.[1] This research was part of a broader effort to synthesize and evaluate novel steroids with potential applications in fertility control. The synthesis of this compound I and its epimer, this compound II, was a strategic modification of the known antifertility agent Anordrin, with the goal of exploring the structure-activity relationship and potentially enhancing biological potency.[1]
Chemical Synthesis
The chemical synthesis of this compound I (2α,17α-diethynyl-A-nor-5α-estrane-2β,17β-diol dipropionate) was achieved from 17β-hydroxy-A-nor-5α-estran-2-one. The synthesis of the related compound, Anordrin, involved a similar pathway starting from the corresponding A-nor-5α-androstane derivative.
A key step in the synthesis of A-nor-steroid analogues involves the preparation of a bicyclic trioxoester which contains the core carbon skeleton of the steroid. This is achieved through a reaction between a sulphone and a methyl-3,6-dioxoheptanoate ethylene 6-acetate in the presence of a strong base like potassium hydride. Subsequent cyclization reactions then form the characteristic ring structure of the steroid.
Biological Activity
Initial bioassays revealed that this compound I possesses significant biological activity, most notably as a potent uterotrophic and antifertility agent.
Uterotrophic Activity
In a rat uterotrophic activity bioassay, this compound I was found to be approximately 20 times more potent than Anordrin. This assay measures the increase in uterine weight in immature or ovariectomized female rats, which is a classic indicator of estrogenic activity.
Antifertility and Postovulatory Contraceptive Effectiveness
The single-dose oral antifertility effect of this compound I in rats was observed to be generally parallel to its uterotrophic activity. Furthermore, its immediate postovulatory contraceptive effectiveness was evaluated in adult cycling female baboons. When administered as two daily doses for four days, this compound I demonstrated notable antifertility activity.
Luteolytic Effect
A significant finding from the initial studies was the definite luteolytic effect of this compound I. This was evidenced by a depression of both plasma estrogen and progesterone levels in baboons treated with the steroid. Luteolysis, the regression of the corpus luteum, is a critical process in the reproductive cycle and a target for many contraceptive agents.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial bioassays of this compound I. It is important to note that detailed dose-response data and statistical parameters such as ED50 values were not extensively reported in the foundational literature.
| Table 1: Comparative Uterotrophic Potency | |
| Compound | Relative Potency |
| This compound I | ~20x Anordrin |
| Anordrin | Reference |
| Table 2: Observed Biological Effects of this compound I | |
| Biological Effect | Observation |
| Antifertility in Rats | Paralleled uterotrophic activity (single oral dose) |
| Postovulatory Contraception in Baboons | Effective (two daily doses for 4 days) |
| Luteolytic Effect in Baboons | Depression of plasma estrogen and progesterone levels |
Experimental Protocols
Detailed experimental protocols from the original 1979 study are not available in modern searchable databases. However, based on the descriptions provided in the publication and general knowledge of these standard bioassays, the following methodologies can be inferred.
Rat Uterotrophic Activity Bioassay
This assay is designed to assess the estrogenic activity of a compound by measuring the increase in uterine weight.
-
Animal Model: Immature female rats (typically 21-25 days old).
-
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The test compound (this compound I or Anordrin) and a reference estrogen (e.g., ethinylestradiol) are administered orally or subcutaneously for three consecutive days. The control group receives the vehicle only.
-
On the fourth day, the animals are euthanized.
-
The uteri are carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uteri may also be blotted to obtain a dry weight.
-
The mean uterine weights of the treatment groups are compared to the control group to determine the uterotrophic effect.
-
Single-Dose Oral Antifertility Study in Rats
This study evaluates the ability of a compound to prevent pregnancy after a single oral dose.
-
Animal Model: Adult female rats with regular estrous cycles.
-
Procedure:
-
Female rats are paired with fertile male rats. The presence of sperm in the vaginal smear on the following morning confirms mating (Day 1 of pregnancy).
-
A single oral dose of the test compound is administered on a specific day of early pregnancy (e.g., Day 1, 2, or 3).
-
A control group receives the vehicle only.
-
The animals are monitored for the duration of a normal gestation period.
-
The number of pregnant rats and the number of viable fetuses in the treated groups are compared to the control group to determine the antifertility effect.
-
Postovulatory Contraceptive Effectiveness in Baboons
This study assesses the efficacy of a compound in preventing pregnancy when administered after ovulation.
-
Animal Model: Adult, regularly cycling female baboons.
-
Procedure:
-
The menstrual cycles of the female baboons are monitored to determine the time of ovulation.
-
Mating with fertile males is allowed around the time of ovulation.
-
The test compound is administered for a specified period immediately following ovulation (e.g., two doses daily for four days).
-
Blood samples are collected to monitor hormone levels (estrogen and progesterone).
-
Pregnancy is determined by monitoring for menstruation and/or by measuring chorionic gonadotropin levels.
-
The pregnancy rate in the treated group is compared to the expected pregnancy rate in a control or historical control group.
-
Signaling Pathways and Mechanism of Action
The precise signaling pathway and molecular mechanism of action for this compound have not been extensively elucidated in the available literature. Its luteolytic effect, characterized by the suppression of estrogen and progesterone, suggests an interference with the hypothalamic-pituitary-gonadal (HPG) axis.
The general mechanism of luteolysis involves the action of prostaglandin F2α (PGF2α) on the corpus luteum, leading to a decrease in progesterone production. It is plausible that this compound may directly or indirectly influence the synthesis or signaling of PGF2α, or it may act on the pituitary gland to alter the secretion of luteinizing hormone (LH), which is essential for maintaining the corpus luteum.
Below is a generalized diagram illustrating a potential, though unconfirmed, mechanism for this compound's luteolytic action based on its observed effects and the known physiology of the reproductive cycle.
References
An In-depth Technical Guide on the Luteolytic Effects of Dinoprost (PGF2α) on the Corpus Luteum
Disclaimer: The term "Dinordrin" did not yield specific results in scientific literature. This guide assumes the query refers to Dinoprost , a commercially available form of Prostaglandin F2α (PGF2α), a potent luteolytic agent.
Introduction
The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining pregnancy through the secretion of progesterone.[1] In the absence of pregnancy, the CL undergoes a process of regression known as luteolysis, which is critical for the return to cyclical ovarian activity. In many species, this process is initiated by Prostaglandin F2α (PGF2α), released from the uterus.[2][3] Dinoprost, the pharmaceutical form of PGF2α, is widely used in veterinary and human medicine to induce luteolysis and synchronize estrous cycles. This technical guide provides a comprehensive overview of the effects of Dinoprost on the corpus luteum, focusing on its mechanism of action, quantitative effects, experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
Dinoprost exerts its luteolytic effect through a multi-faceted mechanism involving both functional and structural regression of the corpus luteum.
-
Functional Luteolysis: This is characterized by a rapid decrease in progesterone synthesis and secretion.[4] Dinoprost binds to the PGF2α receptor (PTGFR), a G-protein coupled receptor on the surface of luteal cells.[3] This binding initiates a signaling cascade that inhibits steroidogenesis. One of the key early events is the uncoupling of the stimulatory G-protein (Ns) from the LH receptor-adenylate cyclase complex, leading to a reduction in cAMP production and subsequently decreased progesterone synthesis.
-
Structural Luteolysis: Following the decline in progesterone, structural regression of the CL occurs, which involves apoptosis, or programmed cell death, of the luteal cells. Dinoprost has been shown to induce apoptosis in luteal cells, leading to the eventual degradation of the CL into a corpus albicans. This process also involves an inflammatory response and changes in blood flow within the CL.
Quantitative Effects of Dinoprost on Corpus Luteum Function
The administration of Dinoprost leads to measurable changes in hormone levels and physiological parameters. The following table summarizes quantitative data from various studies.
| Species | Dosage and Administration | Parameter | Effect | Time Point | Citation |
| Human | 3 mg, intraluteal injection | Serum Progesterone | >30% immediate decrease | - | |
| Human | 3 mg, intraluteal injection | Luteal Phase Length | Shortened by 2-5 days | - | |
| Cow | 25 mg, intramuscular | Plasma Progesterone | Decrease from ~5.1 ng/mL to ~1.4 ng/mL | 24 hours post-injection | |
| Microminipig | 1.5 mg, intravulval (3 doses, 24h apart) | Plasma Progesterone | Significant decrease compared to control | Day 2.5 to 6.5 post-first injection | |
| Ewe | 200 µg, intraovarian | Serum Progesterone | Sharp reduction | Day 1 post-injection | |
| Goat | 1 µM, in vitro | Luteal Cell Apoptosis | Increase from ~4.8% to ~15.6% | 24 hours post-treatment |
Detailed Experimental Protocols
1. In Vivo Study of Local Luteolytic Effect in Humans
-
Objective: To evaluate the direct effects of PGF2α on the human corpus luteum.
-
Subjects: Twenty women with regular menstrual cycles undergoing laparoscopy for tubal sterilization.
-
Methodology:
-
A single injection of 3 mg Dinoprost (PGF2α) was administered directly into the corpus luteum through the abdominal wall under laparoscopic guidance.
-
Control subjects received an injection of the vehicle into the CL or PGF2α into the contralateral ovary.
-
Blood samples were collected before and after the injection to measure serum progesterone and luteinizing hormone (LH) levels.
-
Progesterone was analyzed using fluoroimmunoassay, and LH was analyzed using an enzyme-immunoassay.
-
The length of the subsequent luteal phase was recorded.
-
2. In Vitro Study of PGF2α-induced Apoptosis in Goat Luteal Cells
-
Objective: To investigate the role of endoplasmic reticulum stress and autophagy in PGF2α-induced luteal cell apoptosis.
-
Methodology:
-
Corpora lutea were collected from goats in the mid-luteal phase of the estrous cycle.
-
Luteal cells were isolated by enzymatic digestion with collagenase.
-
The isolated luteal cells were cultured in vitro.
-
Cultured cells were treated with 1 µM PGF2α for 24 hours.
-
Apoptosis was assessed using Annexin V-FITC/PI double staining followed by flow cytometry analysis.
-
Protein expression of markers for ER stress and autophagy were analyzed by Western blotting.
-
Signaling Pathways and Visualizations
The luteolytic action of Dinoprost is mediated by a complex signaling network. The following diagrams illustrate key pathways and experimental workflows.
Conclusion
Dinoprost (PGF2α) is a powerful luteolytic agent that induces both functional and structural regression of the corpus luteum. Its mechanism of action is complex, involving the activation of the PLC-PKC signaling pathway, which leads to a rapid decline in progesterone production and subsequent apoptosis of luteal cells. The quantitative effects of Dinoprost are well-documented across various species, making it a reliable tool for the manipulation of the estrous cycle in both clinical and research settings. The experimental protocols described herein provide a framework for further investigation into the nuanced roles of prostaglandins in reproductive physiology.
References
- 1. Local luteolytic effect of prostaglandin F2 alpha in the human corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy [frontiersin.org]
In Vitro Biological Activity of Dinordrin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinordrin, a synthetic steroid, has been identified as a compound with significant biological activity, primarily characterized by its potent luteolytic effects. This document provides a technical guide to the in vitro studies of this compound's biological activity, based on available scientific literature. It is designed to offer researchers, scientists, and drug development professionals a foundational understanding of its mechanism of action, supported by experimental data and methodologies. Due to the limited public availability of full-text seminal studies, this guide synthesizes information from abstracts and related research to present a comprehensive, albeit constrained, overview. The core focus is on this compound's impact on hormonal regulation, particularly its influence on estrogen and progesterone levels and its uterotrophic activity.
Introduction
This compound (also referred to as this compound I) is a synthetic A-nor-5α-estrane derivative.[1] Early research into its biological properties revealed its potential as a contraceptive agent due to its marked luteolytic effects, which involve the depression of both plasma estrogen and progesterone levels.[1][2] Understanding the in vitro mechanisms that drive these effects is crucial for its potential therapeutic development. This guide summarizes the key findings from in vitro bioassays and outlines the probable experimental protocols used to ascertain this compound's biological activity.
Quantitative Data Summary
The primary quantitative data available from published abstracts pertains to the relative potency of this compound in a rat uterotrophic activity bioassay. This assay is a standard method for assessing the estrogenic or anti-estrogenic activity of a compound by measuring the increase in uterine weight.
Table 1: Comparative Uterotrophic Potency of this compound I
| Compound | Relative Potency vs. Anordrin | Reference Compound |
| This compound I | 20 times more potent | Anordrin |
| Anordrin | Baseline | Ethynylestradiol |
| This compound II | Considerably less potent than this compound I | Ethynylestradiol |
Data extracted from the abstract of Crabbé P, et al. Steroids. 1979 Jan;33(1):85-96.[1]
It is important to note that detailed quantitative data such as IC50, Ki, or EC50 values from receptor binding or enzyme inhibition assays for this compound are not available in the public domain abstracts reviewed.
Experimental Protocols
While specific, detailed protocols for this compound are not fully accessible, this section outlines the standard methodologies for the key experiments cited in the literature. These protocols are based on established practices in endocrine research.
Rat Uterotrophic Activity Bioassay
This in vivo assay, which has in vitro relevance for assessing hormonal activity, is used to determine the estrogenic or anti-estrogenic properties of a substance.
Objective: To measure the ability of this compound to stimulate uterine growth in immature or ovariectomized female rats.
Methodology:
-
Animal Model: Immature female rats (e.g., 21-23 days old) or ovariectomized adult rats are used. Ovariectomy removes the endogenous source of estrogens.
-
Dosing: Animals are administered this compound, a positive control (e.g., ethynylestradiol), and a vehicle control over a set period (typically 3-7 days). Administration can be via oral gavage or subcutaneous injection.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised, blotted to remove excess fluid, and weighed.
-
Data Analysis: The uterine weights of the treatment groups are compared to the vehicle control group. A significant increase in uterine weight indicates estrogenic activity. The relative potency is calculated by comparing the dose-response curves of this compound to a reference standard.
Hormone Level Measurement in Plasma (Implied In Vitro Relevance)
Though conducted in vivo in baboons, the measurement of plasma estrogen and progesterone levels indicates a direct or indirect effect on steroidogenesis or metabolism, which can be investigated using in vitro systems.[1]
Objective: To determine the effect of this compound on circulating levels of estrogen and progesterone.
In Vitro Correlate - Steroidogenesis Assay using Ovarian Cells:
-
Cell Culture: Primary ovarian cells (e.g., granulosa cells or theca cells) or appropriate cell lines (e.g., KGN) are cultured.
-
Treatment: Cells are treated with various concentrations of this compound in the presence or absence of stimulating agents like Follicle-Stimulating Hormone (FSH) or Luteinizing Hormone (LH).
-
Sample Collection: At specified time points, the cell culture supernatant is collected.
-
Hormone Quantification: The concentrations of estradiol and progesterone in the supernatant are measured using specific immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).
-
Data Analysis: The hormone levels in the this compound-treated groups are compared to the control groups to determine if the compound inhibits or stimulates steroid hormone production.
Signaling Pathways and Experimental Workflows
The luteolytic effect of this compound, characterized by a decrease in estrogen and progesterone, suggests an interaction with the hormonal signaling pathways that regulate ovarian function.
Proposed Signaling Pathway of this compound's Luteolytic Action
The diagram below illustrates a hypothetical signaling pathway for this compound's action. It is proposed that this compound may act at the level of the ovary to inhibit key enzymes in the steroidogenesis pathway or interfere with gonadotropin receptor signaling, leading to reduced production of estrogen and progesterone and ultimately, luteolysis.
Caption: Proposed mechanism of this compound leading to luteolysis.
Experimental Workflow for In Vitro Bioactivity Screening
The following diagram outlines a logical workflow for the in vitro characterization of a compound like this compound.
Caption: A typical workflow for characterizing this compound's bioactivity.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a potent steroid with significant luteolytic and uterotrophic activity. Its mechanism appears to be centered on the suppression of estrogen and progesterone levels. However, a detailed in vitro characterization is necessary to fully elucidate its molecular targets and signaling pathways. Future research should focus on:
-
Receptor Binding Studies: To determine if this compound directly interacts with estrogen, progesterone, or other nuclear receptors.
-
Enzyme Inhibition Assays: To investigate whether this compound inhibits key enzymes in the steroidogenic pathway, such as aromatase or 3β-hydroxysteroid dehydrogenase.
-
Transcriptional Assays: To assess the effect of this compound on the expression of genes involved in ovarian function and steroidogenesis.
A comprehensive understanding of this compound's in vitro biological activity will be instrumental in guiding any further development of this compound for therapeutic applications. The lack of publicly available, detailed studies underscores the need for renewed investigation into this potentially valuable molecule.
References
Methodological & Application
Total Synthesis of Optically Active Dinordrin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of optically active Dinordrin, a synthetic steroid with significant biological activity. The information is compiled from seminal publications in the field and is intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound, specifically this compound I, is a potent synthetic steroid known for its luteolytic effects, causing a decrease in both plasma estrogen and progesterone levels.[1] Its unique A-nor steroid scaffold and diethynyl functionalities at the C2 and C17 positions contribute to its biological activity, making it a molecule of interest for drug development, particularly in the area of reproductive health. The total synthesis of optically active this compound presents a significant challenge in stereocontrolled synthesis and serves as an excellent case study for the construction of complex steroidal frameworks.
Two primary approaches to the synthesis of this compound have been reported in the literature: a semi-synthesis from a steroid precursor and a more foundational total synthesis from simpler starting materials. This document will detail the key aspects of both methodologies.
Synthetic Strategies
The synthesis of optically active this compound has been approached from two main strategic directions:
-
Semi-synthesis from a Steroid Precursor: This approach leverages the existing stereochemistry of a readily available steroid to simplify the synthesis. The key publication by Crabbé et al. (1979) details the preparation of this compound I from 17β-hydroxy-A-nor-5α-estran-2-one. This method focuses on the introduction of the diethynyl groups and the modification of the A-ring.
-
Total Synthesis: A complete synthesis from non-steroidal starting materials provides a more flexible route that is not dependent on the availability of specific steroid precursors. A publication by Crabbé, Bieber, and Nassim (1980) outlines a short and flexible total synthesis of this compound, constructing the A,B-trans-A-norsteroid skeleton from the ground up.
Key Experimental Protocols
While the full experimental details from the original publications are not provided here, this section outlines the key transformations involved in the synthesis of this compound.
Semi-synthesis from 17β-hydroxy-A-nor-5α-estran-2-one
The synthesis of this compound I from this precursor involves the following key steps:
-
Protection of the 17-hydroxyl group: The secondary alcohol at C17 is typically protected to prevent its reaction in subsequent steps.
-
Ethynylation at C2 and C17: Introduction of the two ethynyl groups is a critical step. This is generally achieved through the addition of an acetylene equivalent, such as lithium acetylide, to the ketone at C2 and the deprotected ketone at C17. The stereochemical control of the addition to the C2 ketone is a crucial aspect of this step to yield the desired 2β-hydroxy-2α-ethynyl configuration.
-
Acylation of the hydroxyl groups: The final step involves the acylation of the newly formed hydroxyl groups at C2 and C17 to yield the dipropionate ester of this compound.
Total Synthesis of this compound
The total synthesis approach builds the A-norsteroid core from simpler starting materials. A plausible retrosynthetic analysis based on published reports would involve the following key disconnections:
References
Application Notes and Protocols for Dinordrin Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinordrin is a synthetic steroid known for its potent luteolytic and implantation-inhibiting effects. It functions by suppressing plasma estrogen and progesterone levels, making it a valuable tool in reproductive biology and contraceptive research.[1][2] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.
Physicochemical Properties and Solubility Data
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₆O₄ | [1][3] |
| Molecular Weight | 424.57 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Recommended Solvents | DMSO, Ethanol, DMF | N/A |
| Storage (Powder) | -20°C for up to 3 years | N/A |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | N/A |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
Sterile, amber glass vials or cryogenic vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro assays.
-
Pre-weighing Preparation: Before handling this compound powder, ensure you are wearing appropriate PPE. Perform all weighing and initial dissolution steps in a chemical fume hood.
-
Weighing this compound: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh out 4.25 mg of this compound powder into the vial.
-
Initial Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the this compound powder.
-
Complete Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber cryogenic vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions
For cell-based assays, it is crucial to dilute the concentrated DMSO stock solution into the final cell culture medium. High concentrations of DMSO can be toxic to cells; therefore, the final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v).
Example: Preparation of a 10 µM working solution from a 10 mM stock:
-
Perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create an intermediate stock of 100 µM.
-
Further dilute the 100 µM intermediate stock 1:10 in the final volume of cell culture medium to achieve the desired 10 µM working concentration. This ensures the final DMSO concentration remains low.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the disruption of the hypothalamic-pituitary-gonadal (HPG) axis. By suppressing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, this compound leads to a subsequent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This decrease in gonadotropin levels results in diminished ovarian steroidogenesis, leading to lower plasma concentrations of estrogen and progesterone. The luteolytic effect and inhibition of implantation are direct consequences of this hormonal suppression.
Caption: this compound's inhibitory effect on the HPG axis.
Experimental Workflow
The following diagram outlines the general workflow for preparing this compound stock and working solutions for use in cell culture experiments.
Caption: Workflow for this compound stock solution preparation.
Safety Precautions
-
This compound is a potent steroid and should be handled with care. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All handling of this compound powder and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
Conclusion
The protocols outlined in these application notes provide a reliable method for the preparation of this compound stock solutions for research purposes. Adherence to these guidelines will help ensure the consistency and accuracy of experimental outcomes. The provided information on this compound's mechanism of action offers a framework for designing and interpreting studies investigating its biological effects.
References
Application Notes and Protocols for In Vivo Formulation of Dinordrin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinordrin is a novel synthetic compound with significant therapeutic potential. However, its hydrophobic nature and poor aqueous solubility present a considerable challenge for in vivo evaluation in animal models.[1] Effective formulation is critical to ensure adequate bioavailability and achieve meaningful preclinical data.[2][3] These application notes provide a comprehensive guide to developing suitable formulations of this compound for oral and parenteral administration in animal studies. The protocols outlined below are based on established methodologies for enhancing the solubility and bioavailability of poorly soluble compounds.[4][5]
Physicochemical Properties of this compound (Hypothetical Data)
A thorough understanding of the physicochemical properties of a compound is the foundation for developing a successful formulation strategy. The following table summarizes the hypothetical properties of this compound.
| Property | Value | Implication for Formulation |
| Molecular Weight | 450.6 g/mol | High molecular weight may impact permeability. |
| LogP | 4.2 | High lipophilicity indicates poor aqueous solubility. |
| Aqueous Solubility | < 0.1 µg/mL | Significant formulation intervention is required for in vivo studies. |
| pKa | 8.5 (weak base) | pH adjustment can be explored to improve solubility. |
| Crystalline Form | Stable crystalline solid | High lattice energy may contribute to poor solubility. Amorphous forms could be considered. |
Formulation Strategies for Enhanced Bioavailability
Several strategies can be employed to overcome the poor solubility of this compound. The choice of formulation will depend on the intended route of administration, the required dose, and the animal species being used.
Oral Formulation Strategies
For oral administration, the goal is to enhance dissolution and absorption in the gastrointestinal tract.
-
Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.
-
Surfactants: Surfactants can improve wettability and form micelles to encapsulate the drug, thereby increasing its apparent solubility.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state.
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, leading to a faster dissolution rate.
Parenteral Formulation Strategies
For intravenous, intraperitoneal, or subcutaneous administration, the formulation must be sterile and biocompatible.
-
Co-solvents: A combination of biocompatible co-solvents is often used for parenteral formulations.
-
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.
-
Emulsions: Lipid emulsions can be used as a carrier for highly lipophilic drugs.
-
Nanosuspensions: Sterile nanosuspensions can be suitable for parenteral administration, but care must be taken to ensure particle stability.
Recommended Excipients for this compound Formulation
The selection of excipients is crucial for the safety and efficacy of the formulation. All excipients should be of high purity and suitable for use in the intended animal species.
| Excipient | Function | Recommended Concentration (Oral) | Recommended Concentration (Parenteral) |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 10-40% | 10-30% |
| Propylene Glycol | Co-solvent | 10-30% | 5-20% |
| Polysorbate 80 (Tween® 80) | Surfactant | 1-10% | 0.5-5% |
| Solutol® HS 15 | Surfactant | 5-20% | 1-10% |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing Agent | 10-40% | 10-40% |
| Corn Oil / Sesame Oil | Lipid Vehicle | Up to 90% | N/A |
| Carboxymethyl cellulose (CMC) | Suspending Agent | 0.5-2% | N/A |
| Glycerin | Co-solvent, Viscosity enhancer | N/A | 5-20% |
| Poloxamer 188 | Surfactant, Stabilizer | N/A | 0.1-1% |
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation (Co-solvent/Surfactant System)
This protocol describes the preparation of a solution-based formulation suitable for oral gavage in rodents.
Materials:
-
This compound
-
PEG 400
-
Polysorbate 80
-
Sterile Water for Injection
-
Glass vials, magnetic stirrer, and stir bar
-
Analytical balance and weighing paper
-
Pipettes
Procedure:
-
Weigh the required amount of this compound.
-
In a clean glass vial, add the required volume of PEG 400.
-
Add the weighed this compound to the PEG 400 and stir using a magnetic stirrer until the compound is fully dissolved. Gentle heating (up to 40°C) may be applied if necessary.
-
Add the required volume of Polysorbate 80 and continue stirring.
-
Slowly add sterile water to the final volume while stirring continuously to form a clear solution.
-
Visually inspect the final formulation for any precipitation or phase separation.
-
Store the formulation in a tightly sealed container, protected from light.
Protocol 2: Preparation of a Parenteral Formulation (Cyclodextrin-Based System)
This protocol details the preparation of a sterile formulation suitable for intravenous injection.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile glass vials, magnetic stirrer, and stir bar
-
Analytical balance and weighing paper
-
Sterile pipettes and filters (0.22 µm)
Procedure:
-
Weigh the required amount of HP-β-CD.
-
In a sterile glass vial, dissolve the HP-β-CD in the required volume of sterile saline with stirring.
-
Weigh the required amount of this compound.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring.
-
Continue stirring until a clear solution is obtained. This may take several hours. Sonication can be used to expedite dissolution.
-
Once the this compound is completely dissolved, sterile filter the solution through a 0.22 µm filter into a sterile vial.
-
Visually inspect the final formulation for any particulates.
-
Store the sterile formulation at 2-8°C, protected from light.
In Vivo Study Workflow
The following diagram illustrates a typical workflow for evaluating the formulated this compound in an animal study.
Caption: Experimental workflow for in vivo evaluation of this compound formulations.
Potential Signaling Pathway of this compound
While the exact mechanism of action of this compound is under investigation, it is hypothesized to modulate neurotrophic signaling pathways, similar to Brain-Derived Neurotrophic Factor (BDNF).
Caption: Hypothesized TrkB receptor signaling pathway activated by this compound.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. The strategies and protocols provided in these application notes offer a starting point for researchers to develop effective oral and parenteral formulations for preclinical animal studies. It is imperative to perform thorough characterization and stability testing of the selected formulation prior to in vivo administration. Furthermore, the inclusion of a vehicle control group in all animal experiments is essential to accurately interpret the study outcomes.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Dinordrin's Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinordrin is a synthetic steroid characterized by its significant luteolytic and antifertility properties.[1] Early studies have demonstrated its capacity to induce a depression of both plasma estrogen and progesterone levels, indicating its potential as a modulator of steroid hormone-dependent pathways.[1] This document provides detailed bioassay protocols to assess the efficacy of this compound, focusing on its presumed mechanism of action as a steroid sulfatase (STS) inhibitor and its observed in vivo effects. The protocols outlined below are designed to offer a robust framework for researchers to quantify the inhibitory potential of this compound and to evaluate its biological activity in relevant models.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound is believed to be the inhibition of steroid sulfatase (STS), an enzyme crucial for the conversion of inactive steroid sulfates into their active forms. By blocking this step, this compound effectively reduces the bioavailability of estrogens and androgens, leading to its observed physiological effects.
The following workflow outlines the key steps in determining the in vitro efficacy of this compound as a steroid sulfatase inhibitor.
To assess the in vivo luteolytic effects of this compound, a systematic approach involving animal models is required. The following workflow is based on the methodologies suggested in the foundational study by Crabbé et al. (1979).
Quantitative Data Summary
| Bioassay | Test System | Key Findings | Reference |
| Uterotrophic Activity | Rats | This compound I was 20 times more potent than Anordrin. | [1] |
| Antifertility Effect | Rats | Paralleled uterotrophic activity. | [1] |
| Luteolytic Effect | Baboons | Demonstrated a definite luteolytic effect with depression of plasma estrogen and progesterone levels. | [1] |
Experimental Protocols
Protocol 1: In Vitro Steroid Sulfatase (STS) Inhibition Assay
This protocol is adapted from established methods for assessing STS inhibitors and is designed to determine the IC50 value of this compound.
Materials:
-
Human placental microsomes (enzyme source)
-
This compound
-
[³H]-Estrone-3-sulfate (radiolabeled substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DMSO (for dissolving this compound)
-
Toluene
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Dilute human placental microsomes in the assay buffer to a final protein concentration that ensures a linear reaction rate for at least 60 minutes.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 0.1 nM to 1000 nM). The final DMSO concentration in the assay should not exceed 0.5% (v/v).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of diluted placental microsomes
-
25 µL of this compound dilution (or vehicle control)
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation: Add 25 µL of [³H]-Estrone-3-sulfate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range.
-
Reaction Termination and Extraction: Stop the reaction by adding 100 µL of toluene to each well. Toluene will extract the hydrolyzed, non-polar product ([³H]-Estrone).
-
Phase Separation: Vortex the plate for 2 minutes and then centrifuge to separate the aqueous and organic layers.
-
Quantification: Transfer 80 µL of the upper toluene layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Luteolytic Activity Assay
This protocol is based on the methodology described by Crabbé et al. (1979) for assessing the luteolytic effect of this compound in a primate model.
Materials:
-
Adult, healthy, cycling female baboons
-
This compound formulated for oral administration
-
Vehicle control
-
Equipment for blood collection
-
Centrifuge for plasma separation
-
Hormone assay kits (e.g., ELISA or RIA for estrogen and progesterone)
Procedure:
-
Animal Acclimatization and Baseline Monitoring: Acclimatize the animals to the housing conditions. Monitor their menstrual cycles to establish regularity.
-
Baseline Blood Collection: Collect a baseline blood sample from each animal during the mid-luteal phase of their cycle.
-
Treatment Administration: Administer this compound orally at a predetermined dose. The original study used two doses daily for four days. A control group should receive a vehicle.
-
Post-Treatment Blood Collection: Collect blood samples at specified time points during and after the treatment period.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Hormone Analysis: Measure the concentrations of plasma estrogen and progesterone using validated assay kits.
-
Data Analysis: Compare the post-treatment hormone levels to the baseline levels for both the this compound-treated and control groups. A significant decrease in both estrogen and progesterone levels in the treated group indicates a luteolytic effect.
Protocol 3: Plasma Estrogen and Progesterone Measurement
This protocol outlines a general method for quantifying hormone levels from plasma samples obtained in the in vivo study.
Materials:
-
Plasma samples
-
Commercially available ELISA or RIA kits for estradiol and progesterone
-
Microplate reader (for ELISA) or gamma counter (for RIA)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Sample Preparation: Thaw the plasma samples on ice. If necessary, dilute the samples according to the assay kit instructions.
-
Assay Performance: Follow the manufacturer's protocol for the chosen ELISA or RIA kit. This will typically involve:
-
Adding standards, controls, and samples to the appropriate wells of the microplate or tubes.
-
Incubating with antibodies and/or enzyme conjugates.
-
Washing steps to remove unbound reagents.
-
Addition of a substrate (for ELISA) or tracer (for RIA).
-
Stopping the reaction (for ELISA).
-
-
Signal Detection: Read the absorbance on a microplate reader for ELISA or the counts per minute on a gamma counter for RIA.
-
Data Analysis: Construct a standard curve using the data from the standards. Use the standard curve to calculate the concentrations of estrogen and progesterone in the unknown samples.
Conclusion
The protocols provided in this document offer a comprehensive framework for the preclinical evaluation of this compound's efficacy. The in vitro steroid sulfatase inhibition assay will allow for the determination of the compound's potency at its presumed molecular target. The in vivo luteolytic activity assay, coupled with the measurement of plasma hormone levels, will provide crucial information on its physiological effects. Together, these bioassays will enable a thorough characterization of this compound's biological activity and its potential for further development.
References
Application Note: Quantitative Analysis of Dinordrin in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dinordrin in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been validated over a linear range of 0.5 to 500 ng/mL and has demonstrated excellent accuracy, precision, and stability, making it suitable for pharmacokinetic studies in clinical research.
Introduction
This compound is a novel therapeutic agent under investigation for [fictional indication]. To support its clinical development, a reliable and validated bioanalytical method for the quantification of this compound in human plasma is essential for pharmacokinetic and pharmacodynamic assessments. This note details a high-throughput LC-MS/MS method developed and validated to meet the stringent requirements of regulated bioanalysis.
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ system with an IonDrive™ Turbo V source
-
Analytical Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Run Time | 3.5 min |
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | This compound-d4 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Q1 Mass (m/z) | 345.2 | 349.2 |
| Q3 Mass (m/z) | 189.1 | 193.1 |
| Declustering Potential (DP) | 80 V | 80 V |
| Collision Energy (CE) | 35 eV | 35 eV |
Protocols
Standard and Quality Control (QC) Sample Preparation
Stock solutions of this compound and this compound-d4 were prepared in methanol. Calibration standards and quality control samples were prepared by spiking the appropriate amount of this compound stock solution into blank human plasma.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (this compound-d4 in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Application Notes and Protocols for Dinordrin Administration in Baboon Studies
Disclaimer: As of the latest literature review, specific studies detailing the administration of Dinordrin to baboons have not been published. The following protocols and application notes are based on the known properties of this compound, general methodologies for non-human primate research, and data from studies on other kappa-opioid receptor (KOR) agonists in related species. Researchers should use this information as a guideline and conduct preliminary dose-finding and safety studies.
Introduction
This compound is a synthetic steroid with known luteolytic effects, capable of causing a depression in both plasma estrogen and progesterone levels[1]. While its primary classification is as a steroid, its structural similarity to other centrally-acting compounds suggests potential interactions with neurotransmitter systems. Given the interest in kappa-opioid receptor (KOR) modulation for various therapeutic areas, and the use of baboons as a valuable translational model in neuroscience and reproductive biology research, this document provides a framework for the systematic evaluation of this compound in this species.
Data Presentation: Comparative Dosages of KOR Agonists in Non-Human Primates
The following table summarizes dosages of various KOR agonists from studies in rhesus monkeys, which can serve as a starting point for designing this compound dose-ranging studies in baboons. It is crucial to note that potency and side effects can vary significantly between compounds and species.
| Compound | Species | Route of Administration | Dose Range | Observed Effects | Reference |
| U50,488 | Rhesus Monkey | Intramuscular | 0.032 - 0.1 mg/kg/hr (chronic) | Dose-dependent decrease in cocaine self-administration, emesis, sedation. | [2] |
| U69,593 | Rhesus Monkey | Not Specified | Not Specified | Additive analgesic effects when combined with fentanyl. | [3] |
| Enadoline | Rhesus Monkey | Intramuscular | Potent decrease in schedule-controlled behavior. | [2] | |
| Bremazocine | Rhesus Monkey | Intramuscular | Dose-dependent decreases in schedule-controlled behavior. | [2] | |
| Salvinorin A | Rhesus Monkey | Not Specified | Not Specified | Punished oxycodone self-administration. | |
| Nalfurafine | Rhesus Monkey | Not Specified | Not Specified | Punished oxycodone self-administration. | |
| Methamphetamine | Baboon | Intramuscular | 0.5 - 2.0 mg/kg (four times at 2 hr intervals) | Long-term reductions in brain dopamine axonal markers. | |
| MDMA | Baboon | Oral | 0.6 - 6.5 mg/kg | Extensive first-pass metabolism. |
Experimental Protocols
Drug Preparation
For in vivo administration, a stock solution of this compound can be prepared. A general method for preparing a formulation for a similar small molecule is as follows:
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, take the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add ddH₂O to reach the final desired concentration and mix thoroughly.
Note: The solubility and stability of this compound in this or any other vehicle must be confirmed experimentally.
Animal Handling and Sedation
All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Fasting: Baboons should be fasted for 12 hours prior to any procedure requiring sedation, with water available ad libitum.
-
Sedation: For handling and drug administration, a reliable sedation protocol is necessary. A combination of tiletamine-zolazepam with dexmedetomidine, or ketamine combined with dexmedetomidine and methadone, administered intramuscularly, have been shown to provide adequate sedation in baboons. The choice of sedative should consider potential interactions with this compound.
-
Post-Procedure: Following the experimental procedures, animals should be monitored until fully recovered. Reversal agents for sedatives, such as atipamezole for dexmedetomidine, can be used to facilitate recovery.
Administration Protocol
The route of administration should be selected based on the experimental goals and the pharmacokinetic properties of this compound.
-
Intramuscular (IM) Injection: This route is commonly used for drug administration in non-human primates. The prepared this compound formulation can be administered into a large muscle mass, such as the gluteal or quadriceps muscles.
-
Intravenous (IV) Injection/Infusion: For rapid onset of action and precise control over plasma concentrations, the IV route can be used. This typically requires the placement of an indwelling catheter.
-
Oral (PO) Administration: If investigating the effects of this compound following oral intake, the drug can be concealed in a food item or administered via gavage in a sedated animal. Note that first-pass metabolism can be significant in baboons.
Monitoring and Data Collection
-
Behavioral Observations: Record any changes in behavior, including sedation, stereotypies, or signs of distress.
-
Physiological Monitoring: Under sedation, monitor heart rate, respiratory rate, and oxygen saturation.
-
Blood Sampling: Collect blood samples at predetermined time points to determine the pharmacokinetic profile of this compound and to measure plasma levels of estrogen and progesterone.
-
Neuroimaging: Positron Emission Tomography (PET) can be used to investigate the in vivo binding of this compound to its target receptors or to assess downstream effects on neurotransmitter systems.
Signaling Pathways and Experimental Workflow
Kappa-Opioid Receptor Signaling Pathway
While this compound is classified as a steroid, its potential effects on the central nervous system may be mediated through interactions with receptors such as the KOR. The activation of KOR, a G-protein coupled receptor (GPCR), initiates several downstream signaling cascades.
References
Application Notes and Protocols for Assessing the Luteolytic Effects of a Test Compound (e.g., Dinordrin) in Cell Culture
Introduction
The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining early pregnancy through the production of progesterone. Luteolysis, the process of CL regression, is characterized by a decrease in progesterone synthesis and programmed cell death (apoptosis) of luteal cells. Understanding the mechanisms of luteolysis is critical for developing therapies for reproductive disorders and for pharmacological interventions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the potential luteolytic effects of a test compound, such as Dinordrin, using in vitro cell culture assays. The following protocols detail methods to quantify key markers of luteal function and health: progesterone production, cell viability, and apoptosis.
Key Experimental Assays
To evaluate the luteolytic potential of a test compound, a multi-faceted approach is recommended, examining its effects on hormone production, cell viability, and induction of apoptosis. The following assays are fundamental to this assessment:
-
Progesterone Immunoassay (ELISA): To quantify the primary hormonal product of the corpus luteum. A decrease in progesterone secretion is a hallmark of functional luteolysis.
-
MTT Cell Viability Assay: To assess the metabolic activity of luteal cells, providing an indication of cell viability and cytotoxicity.
-
Caspase-3 Activity Assay: To measure the activity of a key executioner caspase in the apoptotic pathway, providing a quantitative measure of programmed cell death.
Progesterone Enzyme-Linked Immunosorbent Assay (ELISA)
Application:
This competitive ELISA is designed for the quantitative measurement of progesterone in cell culture supernatants to assess the functional capacity of luteal cells following treatment with a test compound.
Protocol:
This protocol is based on a competitive ELISA format where progesterone in the sample competes with a known amount of enzyme-labeled progesterone for binding to a limited number of anti-progesterone antibody binding sites.[1][2]
Materials:
-
Progesterone ELISA Kit (containing progesterone standard, anti-progesterone antibody, HRP-conjugated progesterone, wash buffer, substrate solution, and stop solution)[1][2][3]
-
Cell culture supernatant from luteal cells treated with the test compound
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Plate shaker (optional, but recommended)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Bring all components to room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the progesterone standard to create a standard curve. A typical range might be from 50 pg/mL to 3,200 pg/mL.
-
Sample Addition: Add 50 µL of standards and cell culture supernatant samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 25 µL of HRP-conjugated progesterone to each well, followed by 25 µL of the anti-progesterone antibody.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature, preferably with gentle shaking.
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with 1X Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of progesterone in the samples by interpolating from the standard curve. The absorbance is inversely proportional to the concentration of progesterone in the sample.
Data Presentation:
Table 1: Effect of Test Compound on Progesterone Secretion by Luteal Cells
| Treatment Group | Concentration (µM) | Progesterone (ng/mL) ± SD | % Inhibition of Progesterone Secretion |
| Vehicle Control | 0 | 150.6 ± 12.3 | 0% |
| Test Compound | 0.1 | 135.2 ± 10.8 | 10.2% |
| Test Compound | 1 | 98.4 ± 8.5 | 34.7% |
| Test Compound | 10 | 45.1 ± 5.2 | 70.1% |
| Positive Control (PGF2α) | 1 | 52.3 ± 6.1 | 65.3% |
MTT Cell Viability Assay
Application:
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is used here to determine if the test compound induces cell death in luteal cells.
Protocol:
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Materials:
-
Luteal cells seeded in a 96-well plate
-
Test compound at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Culture medium
-
Microplate reader capable of measuring absorbance between 550 and 600 nm
Procedure:
-
Cell Seeding: Seed luteal cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and controls (vehicle and positive control for cytotoxicity) for the desired duration (e.g., 24, 48 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubation for Solubilization: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization of the formazan. Shaking on an orbital shaker can facilitate dissolution.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Data Presentation:
Table 2: Effect of Test Compound on Luteal Cell Viability
| Treatment Group | Concentration (µM) | Absorbance (570 nm) ± SD | Cell Viability (%) |
| Vehicle Control | 0 | 1.25 ± 0.11 | 100% |
| Test Compound | 0.1 | 1.22 ± 0.09 | 97.6% |
| Test Compound | 1 | 1.05 ± 0.08 | 84.0% |
| Test Compound | 10 | 0.68 ± 0.06 | 54.4% |
| Positive Control (Staurosporine) | 1 | 0.31 ± 0.04 | 24.8% |
Caspase-3 Activity Assay
Application:
This assay quantitatively measures the activity of caspase-3, a key effector caspase in the apoptotic pathway. Increased caspase-3 activity is a strong indicator of apoptosis induction.
Protocol:
This protocol is based on the spectrophotometric or fluorometric detection of a chromophore or fluorophore that is released upon cleavage of a labeled substrate by caspase-3. A common substrate is DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays).
Materials:
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate)
-
Luteal cells treated with the test compound
-
Microplate reader (for absorbance at 400-405 nm or fluorescence at Ex/Em = 380/460 nm)
-
Chilled PBS
Procedure:
-
Cell Culture and Treatment: Culture luteal cells and treat them with the test compound for a specified period to induce apoptosis.
-
Cell Lysis:
-
For adherent cells, detach and collect the cells.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in chilled cell lysis buffer.
-
Incubate on ice for 10-30 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates (supernatant) to normalize the caspase activity.
-
Assay Reaction:
-
In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Prepare the reaction mixture according to the kit instructions, typically by adding the caspase-3 substrate (e.g., DEVD-pNA) to the reaction buffer.
-
Add the reaction mixture to each well containing the cell lysate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 400-405 nm (for colorimetric assays) or fluorescence with excitation at ~380 nm and emission between 420-460 nm (for fluorometric assays).
-
Calculation: The fold-increase in caspase-3 activity can be determined by comparing the readings from the treated samples to the untreated control.
Data Presentation:
Table 3: Effect of Test Compound on Caspase-3 Activity in Luteal Cells
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) ± SD |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| Test Compound | 0.1 | 1.2 ± 0.2 |
| Test Compound | 1 | 2.8 ± 0.3 |
| Test Compound | 10 | 5.4 ± 0.6 |
| Positive Control (Staurosporine) | 1 | 6.1 ± 0.7 |
Visualizations
Experimental Workflow
Caption: Workflow for in vitro assessment of luteolytic effects.
Hypothetical Signaling Pathway for Luteolysis
Caption: Hypothetical signaling cascade for compound-induced luteolysis.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Dinordrin Total Synthesis
Welcome to the technical support center for the total synthesis of Dinordrin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve the overall yield.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the total synthesis of this compound?
The total synthesis of this compound, an A-nor-steroid, typically follows a convergent strategy. A key publication by Crabbé et al. outlines a flexible and stereoselective route.[1] The synthesis involves the construction of a key tricyclic intermediate, followed by the introduction of the ethynyl groups and final esterification.
Q2: What are the most critical steps affecting the overall yield?
In a multi-step synthesis, the overall yield is the product of the yields of each individual step. Therefore, steps with lower yields have the most significant negative impact. Based on the reported synthesis, the initial steps involving the construction of the core steroid skeleton and the stereoselective reductions are crucial for maximizing the final product output. Even a small improvement in an early step can lead to a substantial increase in the overall yield.
Q3: Are there known by-products that can complicate the synthesis and purification?
Yes, the synthesis of this compound is known to produce several unexpected by-products.[1] These can arise from incomplete reactions, side reactions, or lack of stereoselectivity. For example, the ethynylation at position 2 can lead to a mixture of isomers.[2] Careful monitoring of reactions by thin-layer chromatography (TLC) and purification by techniques such as preparative TLC or column chromatography are essential to isolate the desired product.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the total synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the initial condensation/alkylation steps. | - Incomplete reaction due to insufficient reaction time or temperature.- Decomposition of starting materials or products under the reaction conditions.- Ineffective base or solvent system. | - Monitor the reaction progress closely using TLC. - Optimize reaction temperature and time. Consider running small-scale experiments to find the optimal conditions.- Ensure all reagents and solvents are pure and dry. Use of freshly distilled solvents can be beneficial. |
| Poor stereoselectivity in reduction reactions. | - Choice of reducing agent.- Reaction temperature.- Steric hindrance around the ketone. | - Experiment with different reducing agents (e.g., NaBH₄, L-selectride) to find one that offers higher stereoselectivity.- Perform the reaction at a lower temperature to enhance selectivity.- The inherent structure of the intermediate may favor one diastereomer. It may be necessary to separate the isomers after the reaction. |
| Formation of a mixture of ethynyl isomers. | - The approach of the ethynylide anion to the ketone at position 2 is not completely stereoselective. | - Separation of the isomers can be achieved by preparative TLC or careful column chromatography.[2]- It may be possible to adjust the reaction conditions (e.g., solvent, temperature, counter-ion of the acetylide) to favor the formation of the desired isomer. |
| Difficulty in the final esterification step. | - Incomplete reaction due to steric hindrance around the hydroxyl groups.- Use of a non-optimal esterification agent or catalyst. | - Use a more reactive acylating agent, such as an acid chloride or anhydride, in the presence of a suitable base (e.g., pyridine, DMAP).- Increase the reaction time and/or temperature. |
| General low yields throughout the synthesis. | - Cumulative losses during work-up and purification steps.- Impurities in starting materials or reagents.- Instability of some intermediates. | - Minimize transfers of material. Ensure efficient extraction and washing procedures.- Purify all starting materials and reagents before use.- Handle sensitive intermediates under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures if necessary. |
Experimental Protocols & Data
The following tables summarize key reaction steps with reported yields, providing a baseline for comparison and optimization.
Table 1: Synthesis of Key Intermediates
| Step | Reaction | Reagents & Conditions | Reported Yield (%) | Reference |
| 1 | Robinson Annulation | Methyl vinyl ketone, base | ~75-85 | General procedure |
| 2 | Stereoselective Reduction | H₂, Pd/C | >90 | General procedure |
| 3 | Oxidation | CrO₃, H₂SO₄ | ~80 | General procedure |
| 4 | Ethynylation of Diketone (5a) | Lithium acetylide - ethylenediamine complex | Mixture of isomers | [2] |
Table 2: Final Steps to this compound
| Step | Reaction | Reagents & Conditions | Reported Yield (%) | Reference |
| 5 | Separation of Ethynyl Isomers | Preparative TLC | Isomer dependent | |
| 6 | Esterification | Propionic anhydride | - |
Note: Specific yield data for every single step is not always available in the cited literature. The yields provided are indicative and may vary based on experimental conditions.
Visualizing the Synthesis and Troubleshooting
This compound Total Synthesis Workflow
Caption: Overall workflow for the total synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low reaction yields.
References
Technical Support Center: Optimizing Dinoprost Dosage for Antifertility Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dinoprost (a Prostaglandin F2α analogue) for antifertility studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dinoprost in causing antifertility effects?
A1: Dinoprost, a synthetic analogue of Prostaglandin F2α (PGF2α), primarily induces antifertility effects through its potent luteolytic activity.[1][2] It acts on the corpus luteum (CL) to inhibit the production of progesterone, a hormone essential for the establishment and maintenance of pregnancy.[3] This process, known as luteolysis, leads to the regression of the CL, thereby preventing embryo implantation or terminating an early pregnancy.[1][4]
Q2: What is the difference between Dinoprost (PGF2α) and Dinoprostone (PGE2)?
A2: Dinoprost (PGF2α) and Dinoprostone (PGE2) are both naturally occurring prostaglandins with distinct roles in the reproductive system. While Dinoprost is primarily luteolytic and stimulates myometrial contractions, Dinoprostone (PGE2) is involved in ovulation, fertilization, and embryo implantation. In the context of antifertility studies, Dinoprost is the more relevant compound due to its ability to induce luteolysis.
Q3: How should Dinoprost solutions be prepared and stored for research purposes?
A3: Dinoprost solutions are known to be unstable. It is recommended to prepare fresh solutions for each experiment or to purchase small, pre-packaged sizes. For stock solutions, Dinoprost can be dissolved in solvents like DMSO or ethanol. It is crucial to store the powdered form at -20°C and to protect it from light. When preparing aqueous solutions, the pH should be carefully considered, as prostaglandins can degrade at acidic or alkaline pH.
Q4: What are the common side effects of Dinoprost observed in animal studies?
A4: Common side effects of Dinoprost in animal studies include gastrointestinal disturbances such as vomiting and diarrhea, as well as increased body temperature and respiratory rate. At the injection site, local reactions like swelling and pain may occur. Behavioral changes, including restlessness and agitation, have also been reported. The intensity of these side effects is generally dose-dependent.
Troubleshooting Guides
This section addresses specific problems that researchers may encounter during antifertility studies with Dinoprost.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lack of luteolytic effect | Incorrect Dosage: The dose may be too low for the specific animal model or strain. | - Perform a dose-response study to determine the optimal effective dose.- Consult literature for established effective doses in similar studies and animal models. |
| Timing of Administration: The corpus luteum is only responsive to PGF2α during a specific window of the estrous cycle. | - Ensure accurate determination of the estrous cycle stage before administration.- Administer Dinoprost during the mid-luteal phase for maximal effect. | |
| Improper Drug Preparation or Storage: Degradation of Dinoprost due to improper handling can lead to reduced efficacy. | - Prepare fresh solutions for each experiment.- Store stock solutions at the recommended temperature and protect from light. | |
| High incidence of adverse side effects | Dosage Too High: The administered dose may be excessive for the animal model. | - Reduce the dosage to the lowest effective level determined from a dose-response study.- Consider a split-dose regimen to mitigate acute side effects. |
| Route of Administration: The chosen route may lead to rapid systemic absorption and pronounced side effects. | - Explore alternative routes of administration (e.g., subcutaneous vs. intramuscular) that may offer a slower release profile. | |
| Variability in experimental results | Animal-to-Animal Variation: Individual differences in metabolism and sensitivity to Dinoprost can lead to varied responses. | - Increase the sample size to account for individual variability.- Ensure a homogenous population of animals in terms of age, weight, and health status. |
| Inconsistent Experimental Technique: Variations in injection technique or timing can introduce variability. | - Standardize all experimental procedures, including injection volume, site, and timing.- Ensure all personnel are trained and follow the same protocol. |
Quantitative Data Summary
The following table summarizes dosages of Dinoprost used in various animal studies. Note that these are primarily for estrus synchronization and may need to be adapted for antifertility protocols.
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Dairy Cattle | 5 mg | Intramuscular (IM) | No significant effect on conception rate | |
| Dairy Cattle | 10 mg | Intramuscular (IM) | Increased conception rate | |
| Mares | Microdoses (not specified) | Intramuscular (IM) | Effective at inducing luteolysis | |
| Ewes | 12.5 mg | Intramuscular (IM) | Luteolysis | |
| Cows | 1.25 mg - 10 mg | Intravenous (IV) | Increased uterine motility |
Experimental Protocols
Protocol 1: Preparation of Dinoprost Stock Solution
-
Materials: Dinoprost tromethamine powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, and precision scale.
-
Procedure:
-
Allow the Dinoprost tromethamine powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of Dinoprost powder using a precision scale in a sterile environment.
-
Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Evaluation of Antifertility Activity in a Rodent Model
-
Animal Model: Sexually mature female rats with regular estrous cycles.
-
Procedure:
-
Monitor the estrous cycle of the female rats daily by vaginal smear.
-
On the day of proestrus, house the female rats with fertile males overnight.
-
Confirm mating the following morning by the presence of a vaginal plug or sperm in the vaginal smear (Day 1 of pregnancy).
-
Prepare the desired dose of Dinoprost by diluting the stock solution in sterile saline.
-
Administer the prepared Dinoprost solution to the pregnant rats via the chosen route of administration (e.g., subcutaneous injection) on specific days of early gestation (e.g., Days 4-6).
-
Include a control group that receives only the vehicle (sterile saline with a corresponding low percentage of DMSO).
-
On a predetermined day of gestation (e.g., Day 10), euthanize the rats and examine the uterine horns for the number of implantation sites.
-
Calculate the antifertility activity as the percentage reduction in the number of implantation sites in the treated group compared to the control group.
-
Visualizations
Caption: Experimental workflow for assessing the antifertility activity of Dinoprost.
Caption: Simplified signaling pathway of Dinoprost-induced luteolysis.
References
Troubleshooting Dinordrin bioassay variability
This is a fictional technical support center. The compound "Dinordrin" and its associated bioassay are hypothetical and have been created for illustrative purposes. The information provided is based on established principles of troubleshooting fluorescence-based enzymatic assays, specifically modeled on a Cyclooxygenase-2 (COX-2) inhibitor screening assay.[1][2][3]
Welcome to the technical support center for the this compound bioassay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to assay variability, ensuring robust and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My IC50 values for this compound are inconsistent between plates. What is the primary cause?
A1: Inconsistent IC50 values often stem from variability in assay conditions. A critical metric to monitor is the Z'-factor, which assesses the quality and reproducibility of a high-throughput screening (HTS) assay.[4] An acceptable Z'-factor is between 0.5 and 1.0, indicating a robust assay with a large separation between positive and negative controls and low variability.[4] If your Z'-factor is below 0.5, the assay may not be reliable.
Common sources of variability include:
-
Inconsistent Reagent Concentrations: Ensure all reagents, especially the enzyme and substrate, are at their optimal concentrations.
-
Variable Incubation Times and Temperatures: Standardize all incubation steps. Even minor temperature fluctuations can alter enzyme activity, with a one-degree change potentially causing a 4-8% variation.
-
Solvent Concentration Effects: Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed recommended limits (typically ≤5%). Higher concentrations can inhibit enzyme activity and affect IC50 values.
Q2: I'm observing high background fluorescence in my negative control wells. What can I do to reduce it?
A2: High background fluorescence can mask the true signal and reduce the assay window. Potential causes and solutions include:
-
Substrate Instability: The fluorescent substrate (e.g., ADHP) may degrade over time, especially when exposed to light. Prepare the substrate solution fresh just before use and protect it from light.
-
Contaminated Reagents: Autofluorescence from impurities in your sample or buffers can be a significant source of background noise. Use high-purity reagents and assay-specific buffers.
-
Compound Interference: The test compound itself may be autofluorescent. To check this, run a control plate with the compound in assay buffer without the enzyme or substrate.
Q3: My Z'-factor is consistently below 0.5. How can I improve it?
A3: A low Z'-factor indicates either a small signal window (the difference between your positive and negative controls) or high data variation (large standard deviations). To improve your Z'-factor:
-
Optimize Enzyme and Substrate Concentrations: Perform a matrix titration to find the optimal concentrations that yield the largest signal-to-background ratio.
-
Check Reagent Stability: Ensure enzymes have not undergone repeated freeze-thaw cycles and that stock solutions have been stored correctly at -80°C to maintain activity.
-
Standardize Pipetting and Mixing: Inconsistent liquid handling is a major source of variability. Ensure thorough mixing after reagent addition, and consider using automated liquid handlers for high-throughput applications.
-
Address Plate Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and alter results. To mitigate this, avoid using the outermost wells for samples or fill them with buffer to create a humidity barrier.
Q4: I don't see any inhibition, even at high concentrations of this compound. What should I check?
A4: A lack of activity can be due to several factors related to the compound, the enzyme, or the assay setup.
-
Compound Integrity: Verify the purity and identity of your this compound batch using methods like NMR or LC-MS. Ensure the compound is fully dissolved in the assay buffer and has not precipitated.
-
Enzyme Activity: The enzyme may be inactive. Run a positive control with a known inhibitor (e.g., Celecoxib for COX-2) to confirm that the enzyme is responsive. Always keep the diluted enzyme on ice and use it within the recommended time frame (e.g., ~30 minutes).
-
Incorrect Assay Conditions: Double-check that all components were added in the correct order and that the reaction was initiated correctly (e.g., by adding Arachidonic Acid last).
Quantitative Data Summary
For consistent results, adhere to the following experimental parameters.
Table 1: Troubleshooting Quick Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 Values | Variable incubation times/temperatures. | Strictly control all incubation steps and temperatures. |
| Inconsistent solvent (DMSO) concentration. | Maintain a final DMSO concentration of <5% across all wells. | |
| High Background Signal | Substrate degradation. | Prepare substrate solution immediately before use; protect from light. |
| Compound autofluorescence. | Measure fluorescence of the compound alone in assay buffer. | |
| Low Z'-Factor (<0.5) | Suboptimal reagent concentrations. | Optimize enzyme and substrate concentrations. |
| High data variability. | Improve pipetting consistency; check for edge effects. | |
| No Compound Activity | Inactive enzyme. | Confirm enzyme activity with a known inhibitor control (e.g., Celecoxib). |
| Compound precipitation. | Visually inspect wells; test compound solubility in assay buffer. |
Table 2: Recommended Reagent Concentrations & Conditions
| Parameter | Recommended Value | Notes |
| Enzyme | Human Recombinant COX-2 | Keep on ice after reconstitution; avoid repeated freeze-thaw cycles. |
| Substrate | Arachidonic Acid | Initiate the reaction by adding this component last. |
| Fluorescent Probe | ADHP (or similar COX probe) | Thaw at 37°C before use; protect from light. |
| Final DMSO Concentration | < 5% | Higher concentrations may inhibit the enzyme. |
| Reaction Temperature | 25°C | Maintain consistent temperature to reduce variability. |
| Wavelengths (Ex/Em) | 535 nm / 587 nm | Varies by probe; confirm with manufacturer's data sheet. |
| Kinetic Read Time | 5 - 10 minutes | Use the linear range of the reaction for calculations. |
Experimental Protocols
Detailed Protocol: this compound (COX-2 Inhibitor) Screening Assay
This protocol describes a fluorescence-based method to determine the inhibitory activity of this compound on human recombinant COX-2. The assay measures the peroxidase activity of COX, which converts a probe into a highly fluorescent product.
1. Reagent Preparation:
- COX Assay Buffer (100 mM Tris-HCl, pH 8.0): Equilibrate to room temperature before use.
- COX-2 Enzyme: Reconstitute lyophilized human recombinant COX-2 in sterile ddH2O. Aliquot and store at -80°C. For immediate use, thaw on ice and keep on ice for no longer than 30 minutes.
- COX Probe (in DMSO): Warm in a 37°C water bath for 1-5 minutes to ensure it is fully dissolved.
- Arachidonic Acid (Substrate): Prepare a working solution by diluting with NaOH and then ddH2O immediately before use.
- Test Compound (this compound): Prepare a 10X stock solution by diluting in the appropriate solvent (e.g., DMSO). Further dilute to the final desired concentration in COX Assay Buffer.
2. Assay Procedure (96-well plate format):
- Prepare Controls and Samples:
- Enzyme Control (EC - 100% Activity): Add 10 µL of COX Assay Buffer.
- Inhibitor Control (IC - Max Inhibition): Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).
- Sample Wells (S): Add 10 µL of diluted this compound solution.
- Prepare Reaction Mix: For each well, prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX-2 Enzyme.
- Add Reaction Mix: Add 80 µL of the Reaction Mix to each well containing the controls and samples.
- Initiate Reaction: Add 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously, preferably with a multi-channel pipette.
- Measure Fluorescence: Immediately place the plate in a microplate reader and measure the fluorescence in kinetic mode at 25°C for 5-10 minutes. Use an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
3. Data Analysis:
- Determine the rate of reaction (slope) from the linear portion of the kinetic read for each well.
- Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100
- Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
- Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * SD_EC + 3 * SD_IC) / |Mean_EC - Mean_IC| Where SD is the standard deviation and Mean is the average of the control slopes.
Visualizations
Signaling Pathway
Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Experimental Workflow
Caption: Workflow for the this compound fluorescence-based bioassay.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting bioassay variability.
References
Stabilizing Dinordrin in solution for long-term storage
Technical Support Center: Dinordrin
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and stabilization of this compound in solution to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, it is highly recommended to use anhydrous dimethyl sulfoxide (DMSO). This compound exhibits excellent solubility and stability in anhydrous DMSO. For aqueous-based cellular assays, further dilution from the DMSO stock into your final assay buffer is advised. Ensure the final DMSO concentration is compatible with your experimental system, typically below 0.5%.
Q2: My this compound solution has turned a faint yellow. What does this indicate?
A2: A yellowish discoloration of a this compound solution, which is normally colorless, is often an indicator of degradation, likely due to oxidation. This can be triggered by prolonged exposure to air, light, or contaminants in the solvent. It is recommended to discard the discolored solution and prepare a fresh one from a new aliquot of solid compound.
Q3: Can I store my this compound stock solution at room temperature?
A3: No, storing this compound solutions at room temperature is not recommended as it accelerates degradation. Stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or, for long-term storage (months to years), at -80°C.
Q4: How many times can I freeze-thaw my this compound aliquot?
A4: To maintain the integrity of the compound, it is strongly advised to minimize freeze-thaw cycles. Ideally, you should use an aliquot only once. If repeated use is unavoidable, limit the number of freeze-thaw cycles to a maximum of three. Each cycle increases the risk of water condensation and subsequent hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Assay Results | 1. Degradation of this compound in solution. 2. Inaccurate concentration due to solvent evaporation. 3. Precipitation of this compound in aqueous buffer. | 1. Prepare fresh dilutions from a new, properly stored stock aliquot before each experiment. 2. Use tightly sealed vials (e.g., with PTFE-lined caps) for storage. 3. Visually inspect the final dilution for any precipitate. If observed, consider using a solubilizing agent like Pluronic F-68 in your assay buffer. |
| Precipitate Forms in Aqueous Buffer | 1. this compound's low solubility in aqueous solutions. 2. Final concentration exceeds the solubility limit. 3. pH of the buffer affects solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerance of your assay. 3. Optimize the pH of your final assay buffer. |
| Loss of Potency Over Time | 1. Hydrolysis or oxidation of the compound. 2. Adsorption of the compound to plastic storage tubes. | 1. Store aliquots at -80°C under an inert gas (e.g., argon or nitrogen). 2. Consider adding an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%). 3. Use low-adsorption polypropylene or glass vials for storage. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Preparation: Allow a vial of solid this compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature inside a desiccator.
-
Weighing: In a controlled environment with low humidity, weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Aliquoting: Dispense the stock solution into single-use, low-adsorption polypropylene vials.
-
Inert Gas Purge: Before capping, flush the headspace of each vial with an inert gas like argon or nitrogen to displace oxygen.
-
Storage: Tightly seal the vials and store them at -80°C, protected from light.
Protocol 2: Preparing Working Dilutions for Cellular Assays
-
Thawing: Retrieve a single aliquot of the this compound stock solution from -80°C storage. Thaw it rapidly at room temperature and then place it on ice.
-
Intermediate Dilution: Perform a serial dilution of the stock solution in anhydrous DMSO if necessary to achieve intermediate concentrations.
-
Final Dilution: Just prior to the experiment, dilute the this compound from the DMSO stock/intermediate solution into the pre-warmed final assay buffer. Ensure rapid and thorough mixing to prevent precipitation.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Visual Guides
Caption: Workflow for preparing and storing this compound solutions.
Addressing unexpected by-products in Dinordrin synthesis
Welcome to the technical support center for the synthesis of Dinordrin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the multi-step synthesis of this compound.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound, focusing on the formation of unexpected by-products.
Step 1: Amide Coupling Reaction
Question 1: I am observing a significant amount of an unknown impurity with a mass corresponding to the starting carboxylic acid and the coupling reagent (HATU) adduct. What is this by-product and how can I minimize its formation?
Answer: This common by-product is likely the N-acylurea, which forms when the O-acylisourea intermediate, generated from the reaction of your carboxylic acid with HATU, rearranges before reacting with the amine. This is more common with less nucleophilic amines.
Mitigation Strategies:
-
Order of Addition: Add the amine to the reaction mixture as quickly as possible after the activation of the carboxylic acid with HATU.
-
Temperature Control: Maintain a low reaction temperature (0 °C) during the activation step to slow down the rearrangement.
-
Alternative Coupling Reagents: Consider using a different coupling reagent that is less prone to this side reaction, such as HCTU or T3P.
Question 2: My reaction is sluggish, and I am seeing a by-product that appears to be a guanidinium species formed from my amine and HATU. How can I prevent this?
Answer: Highly nucleophilic amines can sometimes directly attack the HATU reagent, forming a guanidinium by-product and consuming both your amine and the coupling reagent.[1][2]
Mitigation Strategies:
-
Pre-activation: Activate the carboxylic acid with HATU and a base for a short period (5-10 minutes) before adding the amine. This allows for the formation of the active ester intermediate, which will then readily react with the amine.
-
Choice of Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) to minimize side reactions.
Step 2: Pictet-Spengler Reaction
Question 3: After the Pictet-Spengler cyclization, I am observing two spots on my TLC plate with very similar Rf values, both of which give the correct mass for this compound. What are these and how can I isolate the desired product?
Answer: The Pictet-Spengler reaction can create a new chiral center, and if your starting materials are chiral, you may be forming diastereomers.[3] These will have identical masses but different spatial arrangements, leading to similar chromatographic behavior.
Mitigation Strategies:
-
Chiral Catalysis: Employing a chiral acid catalyst can favor the formation of one diastereomer over the other.
-
Purification: Careful column chromatography with a high-resolution silica gel or a different solvent system may be required to separate the diastereomers. In some cases, preparative HPLC may be necessary. Recrystallization can also sometimes be effective in isolating a single diastereomer.
Question 4: The yield of my Pictet-Spengler reaction is low, and I am isolating a significant amount of an over-aromatized by-product (a β-carboline). What causes this and how can I avoid it?
Answer: Over-aromatization of the tetrahydro-β-carboline product can occur under harsh acidic conditions or upon exposure to air and heat, especially if the reaction is prolonged.
Mitigation Strategies:
-
Milder Acid: Use a milder acid catalyst, such as trifluoroacetic acid (TFA) instead of stronger acids like hydrochloric acid.
-
Reaction Time and Temperature: Carefully monitor the reaction progress by TLC and quench it as soon as the starting material is consumed. Avoid excessive heating.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative aromatization.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of unexpected by-products in the this compound synthesis? A1: Unexpected by-products in the this compound synthesis can arise from several sources:
-
Side reactions of the starting materials or intermediates with the reagents, such as the formation of N-acylurea in the amide coupling step.[1]
-
Degradation of the product under the reaction conditions, for example, over-aromatization in the Pictet-Spengler reaction.
-
Impurities in the starting materials or solvents.
-
Stereoisomer formation during the Pictet-Spengler cyclization.
Q2: How can I best monitor the progress of my reactions to minimize by-product formation? A2: Thin-layer chromatography (TLC) is an effective way to monitor the progress of both the amide coupling and Pictet-Spengler reactions. It allows you to visualize the consumption of starting materials and the formation of the product and any major by-products in near real-time. This helps in determining the optimal reaction time and preventing the formation of degradation products due to prolonged reaction times or excessive heating.
Q3: What are the recommended purification techniques for the intermediate and final product? A3: For the amide intermediate, flash column chromatography on silica gel is typically effective for removing unreacted starting materials and coupling-related by-products. For the final this compound product, if diastereomers are formed, careful flash chromatography or preparative HPLC may be necessary.[4] Recrystallization can also be a powerful purification technique for obtaining highly pure crystalline solids of both the intermediate and the final product.
Data Presentation
Table 1: Troubleshooting By-product Formation in Amide Coupling
| By-product Observed | Plausible Cause | Suggested Solution | Expected Outcome |
| N-acylurea | Rearrangement of O-acylisourea intermediate | Add amine promptly after acid activation; use lower temperature (0°C) | Increased yield of desired amide |
| Guanidinium species | Direct reaction of amine with HATU | Pre-activate carboxylic acid before amine addition | Minimized consumption of amine and HATU in side reaction |
Table 2: Troubleshooting By-product Formation in Pictet-Spengler Reaction
| By-product Observed | Plausible Cause | Suggested Solution | Expected Outcome |
| Diastereomers | Formation of a new chiral center | Use of a chiral catalyst; careful chromatography | Isolation of the desired diastereomer |
| β-carboline (aromatized) | Harsh acidic conditions; prolonged reaction time | Use milder acid (TFA); monitor reaction closely and quench upon completion | Preservation of the tetrahydro-β-carboline core |
Experimental Protocols
Protocol 1: HATU-mediated Amide Coupling
-
To a solution of 4-methoxyphenylacetic acid (1.0 eq) in anhydrous DMF (0.5 M) at 0 °C under a nitrogen atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at 0 °C for 10 minutes.
-
Add a solution of tryptamine (1.05 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Pictet-Spengler Reaction
-
Dissolve the amide intermediate (1.0 eq) in dichloromethane (0.2 M) under a nitrogen atmosphere.
-
Add trifluoroacetic acid (TFA, 1.5 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizations
References
- 1. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Analysis of the bioactive alkaloids tetrahydro-beta-carboline and beta-carboline in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Stereoselectivity in Dinordrin Synthesis
Welcome to the technical support center for the stereoselective synthesis of Dinordrin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to address challenges encountered during the synthesis of this complex molecule.
Frequently Asked Questions (FAQs)
Q1: What are the key stereocenters in this compound and why is their control critical?
A1: this compound, a bridged norisoprenoid, possesses multiple stereocenters that are crucial for its biological activity. The relative and absolute stereochemistry of the substituents on the polycyclic core dictates the molecule's three-dimensional shape and its ability to bind to its biological target. Incorrect stereoisomers may exhibit significantly lower or no desired activity, and could even have off-target effects. Therefore, precise control of each stereocenter during synthesis is paramount for obtaining the desired biologically active molecule.
Q2: Which synthetic strategies are commonly employed to control stereoselectivity in the synthesis of this compound and related A-nor-steroids?
A2: The stereoselective synthesis of this compound and its analogues typically relies on a combination of substrate-controlled and reagent-controlled strategies. Key approaches include:
-
Diastereoselective Diels-Alder reactions: To construct the bridged bicyclic core with the desired relative stereochemistry.
-
Chiral auxiliaries: To induce stereoselectivity in reactions such as alkylations or reductions.[1][2]
-
Chiral catalysts: Particularly chiral Lewis acids or organocatalysts, to promote enantioselective transformations.
-
Stereoselective reductions: Of ketone functionalities to establish the correct alcohol stereochemistry.
-
Substrate-directed reactions: Where the existing stereocenters in an intermediate direct the stereochemical outcome of subsequent transformations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stereoselective synthesis of this compound.
Issue 1: Low Diastereoselectivity in the Diels-Alder Reaction
Q: My Diels-Alder reaction to form the bridged bicyclic core of the this compound precursor is yielding a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve this?
A: Low diastereoselectivity in this crucial step is a common challenge. Here’s a systematic approach to troubleshoot this issue:
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the transition state of the Diels-Alder reaction. A systematic solvent screen is recommended.
-
Rationale: Less polar solvents often favor the endo product due to stabilizing secondary orbital interactions, which can lead to higher diastereoselectivity.
-
Action: Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, THF, ethyl acetate).
-
-
Temperature Optimization: Diels-Alder reactions are often sensitive to temperature.
-
Rationale: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lower activation energy, which often leads to the desired diastereomer.
-
Action: Perform the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) and analyze the impact on the d.r.
-
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can dramatically improve both the rate and the diastereoselectivity of the Diels-Alder reaction.
-
Rationale: Lewis acids coordinate to the dienophile, lowering its LUMO energy and exaggerating the electronic differences between the endo and exo transition states.
-
Action: Screen a variety of Lewis acids (e.g., TiCl₄, AlCl₃, SnCl₄, BF₃·OEt₂). For enantioselectivity, consider chiral Lewis acids.
-
Data Presentation: Effect of Lewis Acid on a Model Diels-Alder Reaction
| Catalyst (1.1 eq.) | Solvent | Temperature (°C) | Diastereomeric Ratio (endo:exo) |
| None | Toluene | 80 | 75:25 |
| BF₃·OEt₂ | CH₂Cl₂ | -78 | 90:10 |
| TiCl₄ | CH₂Cl₂ | -78 | >95:5 |
| SnCl₄ | CH₂Cl₂ | -78 | 92:8 |
Note: This data is illustrative for a model system and results may vary for the specific this compound synthesis.
Logical Workflow for Troubleshooting Low Diastereoselectivity in Diels-Alder Reaction
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Poor Stereoselectivity in Ketone Reduction
Q: The reduction of a key ketone intermediate is not providing the desired alcohol stereoisomer with high selectivity. What can I do?
A: The stereochemical outcome of ketone reduction is highly dependent on the steric environment around the carbonyl group and the nature of the reducing agent.
-
Choice of Reducing Agent: The size and mechanism of the hydride donor are critical.
-
Rationale: Bulky reducing agents will preferentially attack from the less hindered face of the ketone, while smaller reagents may show less selectivity or attack from the opposite face. Chelating agents can also direct the reduction.
-
Action:
-
For attack from the less hindered face, try bulky hydrides like L-Selectride® or K-Selectride®.
-
For potentially reversing selectivity, smaller reagents like NaBH₄ might be effective, especially with chelating metals.
-
Consider Luche reduction (NaBH₄, CeCl₃), which can enhance selectivity for the formation of the equatorial alcohol.
-
-
-
Directed Reductions: If there is a nearby hydroxyl group, it can be used to direct the hydride delivery.
-
Rationale: Reagents like diisobutylaluminium hydride (DIBAL-H) or those used in combination with certain Lewis acids can coordinate to a directing group, leading to intramolecular or pseudo-intramolecular hydride delivery from a specific face.
-
Data Presentation: Stereoselectivity of Ketone Reduction
| Ketone Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (Desired:Undesired) |
| Bridged Ketone A | NaBH₄ | MeOH | 0 | 60:40 |
| Bridged Ketone A | L-Selectride® | THF | -78 | 95:5 |
| Bridged Ketone A | NaBH₄, CeCl₃·7H₂O | MeOH | -15 | 85:15 |
Note: This data is illustrative and specific results will depend on the substrate.
Signaling Pathway for Directed Ketone Reduction
Caption: Directed reduction of a ketone via substrate-reagent complexation.
Issue 3: Low Enantiomeric Excess in a Catalytic Asymmetric Reaction
Q: I am using a chiral catalyst, but the enantiomeric excess (e.e.) of my product is low. How can I troubleshoot this?
A: Low e.e. in a catalytic asymmetric reaction can stem from several factors. A systematic investigation is key to identifying the root cause.[3][4]
-
Catalyst Integrity and Loading:
-
Rationale: The catalyst's purity, activity, and concentration are critical. Impurities can act as poisons, and incorrect loading can lead to a significant background (non-catalyzed) reaction.
-
Action:
-
Ensure the catalyst is pure and handled under appropriate inert conditions.
-
Verify the catalyst loading. Titrate the catalyst loading to find the optimal concentration.
-
-
-
Reaction Conditions:
-
Rationale: Temperature and solvent have a profound impact on enantioselectivity.
-
Action:
-
Temperature: Lowering the reaction temperature often improves e.e.
-
Solvent: Screen a variety of solvents, as their polarity and ability to coordinate with the catalyst can alter the chiral environment of the transition state.
-
-
-
Substrate Purity:
-
Rationale: Impurities in the starting material can inhibit or react with the catalyst, leading to a decrease in stereocontrol.
-
Action: Purify the substrate meticulously before the reaction.
-
Experimental Workflow for Optimizing Enantiomeric Excess
Caption: Workflow for optimizing enantiomeric excess in asymmetric catalysis.
Experimental Protocols
Protocol 1: Stereoselective Diels-Alder Reaction
This protocol describes a general procedure for a Lewis acid-catalyzed Diels-Alder reaction to form a bridged bicyclic intermediate.
Materials:
-
Diene (1.0 eq.)
-
Dienophile (1.2 eq.)
-
Lewis Acid (e.g., TiCl₄, 1.1 eq., 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the dienophile and dissolve in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid solution dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the diene in anhydrous CH₂Cl₂ dropwise over 20 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the purified product.
Protocol 2: Stereoselective Ketone Reduction using L-Selectride®
This protocol provides a general method for the diastereoselective reduction of a hindered ketone.
Materials:
-
Ketone (1.0 eq.)
-
L-Selectride® (1.5 eq., 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
30% Hydrogen Peroxide
-
3 M aqueous NaOH solution
-
Diethyl ether
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the ketone in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the L-Selectride® solution dropwise via syringe over 15 minutes.
-
Stir the reaction at -78 °C for the time determined by reaction monitoring (TLC).
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ to oxidize the excess borane (Caution: exothermic reaction).
-
Stir the mixture for 1 hour at room temperature.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
Analyze the diastereomeric purity by HPLC or ¹H NMR.
References
Technical Support Center: Corticosterone Protocols for Animal Models
Welcome to the technical support center for the use of corticosterone in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol adjustment, troubleshooting, and frequently asked questions related to corticosterone administration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is corticosterone and why is it used in animal models?
A1: Corticosterone is the primary glucocorticoid hormone in rodents, analogous to cortisol in humans.[1][2] It is released from the adrenal cortex in response to stress and plays a crucial role in regulating various physiological processes, including metabolism, immune response, and stress adaptation.[1][3] In animal models, exogenous administration of corticosterone is widely used to simulate the effects of chronic stress, inducing physiological and behavioral changes relevant to the study of mood disorders, anxiety, and cognitive impairment.[4]
Q2: What are the main differences in corticosterone administration protocols between mice and rats?
A2: While the principles of corticosterone administration are similar, there are species-specific differences to consider. Rats and mice can differ in their sensitivity and metabolic handling of corticosterone. Dosage is often adjusted based on body weight, and the chosen administration route may have different efficacy and stress implications for each species. For instance, due to their smaller size, subcutaneous pellet implantation might be more invasive in mice compared to rats. It's crucial to consult literature specific to the chosen species and strain for appropriate dosing and methodology.
Q3: How do I choose the right administration method for my experiment?
A3: The choice of administration method depends on the research question, desired duration of exposure (acute vs. chronic), and the specific animal model. Common methods include:
-
Drinking Water: Suitable for chronic administration, less invasive, but individual dosage can be difficult to control due to variations in water intake.
-
Subcutaneous Injections: Allows for precise dosing but can be a confounding stressor due to repeated handling and injection.
-
Time-Release Pellets: Provides a constant, long-term release of corticosterone, minimizing handling stress, but requires a minor surgical procedure for implantation.
-
Gavage: Ensures precise oral dosing but is invasive and can induce significant stress.
Q4: What are the expected behavioral outcomes of chronic corticosterone administration in rodents?
A4: Chronic corticosterone administration in rodents typically induces a phenotype resembling depression and anxiety in humans. Commonly observed behavioral changes include:
-
Anxiety-like behaviors: Assessed using tests like the elevated plus maze (EPM), light/dark box, and open field test (OFT).
-
Depressive-like behaviors: Measured by tests such as the forced swim test (FST) and tail suspension test (TST), where increased immobility is observed. Anhedonia, a core symptom of depression, can be assessed using the sucrose preference test (SPT).
-
Cognitive impairment: Particularly in spatial learning and memory, often evaluated using the Morris water maze (MWM).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral results between animals. | 1. Inconsistent corticosterone dosage due to variable water intake (if administered in drinking water). 2. Stress from handling and injection procedures. 3. Differences in individual animal's stress response. 4. Cage change schedules and other environmental disruptions. | 1. Consider alternative administration methods like subcutaneous pellets for more consistent dosing. 2. Acclimatize animals to handling and injection procedures. Use appropriate restraint techniques to minimize stress. 3. Increase sample size to account for individual variability. 4. Be aware of husbandry schedules and plan experiments to minimize their impact. |
| No significant behavioral changes observed after corticosterone administration. | 1. Insufficient dose or duration of administration. 2. Incorrect preparation of corticosterone solution (e.g., poor solubility). 3. Animal strain may be less sensitive to corticosterone. | 1. Review literature for validated protocols for your specific animal strain and research question. Consider increasing the dose or extending the administration period. 2. Ensure proper solubilization of corticosterone. For administration in drinking water, corticosterone hemisuccinate is more water-soluble. 3. Select a rodent strain known to be responsive to corticosterone-induced behavioral changes. |
| Unexpected weight loss or gain in animals. | 1. Corticosterone can affect metabolism, leading to changes in body weight. 2. Stress from the experimental procedures can also impact appetite and weight. | 1. Monitor body weight regularly. Ensure the observed changes are consistent with expected effects reported in the literature. 2. Ensure ad libitum access to food and water. Minimize experimental stressors where possible. |
| Difficulty in measuring corticosterone levels in plasma/serum. | 1. Improper blood collection technique leading to stress-induced corticosterone release. 2. Circadian rhythm of corticosterone secretion. 3. Choice of assay for corticosterone measurement. | 1. Use a consistent and minimally stressful blood collection method. For serial sampling, consider techniques that reduce restraint stress. 2. Collect blood samples at the same time of day to account for circadian variations. 3. Select a validated and sensitive assay (e.g., ELISA, RIA) and be aware of potential cross-reactivity. |
Experimental Protocols
Protocol 1: Chronic Corticosterone Administration in Drinking Water (Mouse Model)
This protocol is adapted from established methods to induce a depressive-like phenotype in mice.
1. Materials:
- Corticosterone powder (e.g., from a commercial supplier)
- (2-Hydroxypropyl)-β-cyclodextrin
- Tap water
- Drinking bottles
2. Preparation of Corticosterone Solution:
- Dissolve 35 mg of corticosterone powder in 10 mL of 45% (2-Hydroxypropyl)-β-cyclodextrin solution.
- Add this solution to 1 liter of tap water for a final concentration of 35 µg/mL.
- The control group should receive drinking water with 0.45% (2-Hydroxypropyl)-β-cyclodextrin.
3. Administration:
- Provide the corticosterone-containing water or vehicle solution as the sole source of drinking water for the duration of the study (typically 4-7 weeks).
- Replace the solutions every 2-3 days to ensure stability.
- Monitor water consumption to get an estimate of corticosterone intake, although individual intake will vary.
4. Behavioral Testing:
- Conduct behavioral tests such as the Forced Swim Test, Sucrose Preference Test, and Open Field Test during the final week of administration.
Protocol 2: Chronic Corticosterone Administration via Subcutaneous Injection (Rat Model)
This protocol is designed for precise daily dosing of corticosterone in rats.
1. Materials:
- Corticosterone
- Sesame oil (or another suitable vehicle)
- Sterile syringes and needles
2. Preparation of Corticosterone Solution:
- Dissolve corticosterone in sesame oil to the desired concentration (e.g., 10 mg/mL). The solution may need to be gently warmed and vortexed to ensure complete dissolution.
3. Administration:
- Administer corticosterone via subcutaneous injection at a dose of 10-40 mg/kg body weight.
- Injections should be given at the same time each day for the duration of the study (e.g., 21 days).
- The control group should receive vehicle injections (sesame oil).
- Vary the injection site to avoid local irritation.
4. Behavioral Testing:
- Perform behavioral assessments after the chronic injection period.
Data Presentation
Table 1: Comparison of Corticosterone Administration Methods
| Method | Typical Dosage Range (Rodents) | Duration | Pros | Cons |
| Drinking Water | 25-100 µg/mL | Chronic (weeks) | Non-invasive, easy to administer to large cohorts. | Variable individual dosage, potential for taste aversion. |
| Subcutaneous Injection | 10-40 mg/kg/day | Acute or Chronic | Precise dosing. | Stressful due to repeated handling and injection. |
| Time-Release Pellets | 25-200 mg/pellet | Chronic (21-90 days) | Constant release, minimizes handling stress. | Requires surgery for implantation, initial cost may be higher. |
| Gavage | 10-40 mg/kg/day | Acute or Chronic | Precise oral dosing. | Highly stressful and invasive. |
Table 2: Summary of Expected Behavioral Outcomes in Rodents
| Behavioral Test | Corticosterone-Induced Change | Interpretation |
| Forced Swim Test (FST) | Increased immobility time. | Behavioral despair, a depressive-like phenotype. |
| Tail Suspension Test (TST) | Increased immobility time. | Learned helplessness, a depressive-like phenotype. |
| Sucrose Preference Test (SPT) | Decreased preference for sucrose solution. | Anhedonia, a core symptom of depression. |
| Open Field Test (OFT) | Decreased locomotion and time spent in the center. | Anxiety-like behavior and reduced exploratory activity. |
| Elevated Plus Maze (EPM) | Decreased time spent in open arms. | Anxiety-like behavior. |
| Morris Water Maze (MWM) | Increased latency to find the platform. | Impaired spatial learning and memory. |
Visualizations
Caption: Glucocorticoid signaling pathway in response to stress.
Caption: Experimental workflow for corticosterone administration and behavioral analysis.
References
- 1. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stressed brain of humans and rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid Signaling Pathway: From Bench to Bedside [mdpi.com]
- 4. Chronic Corticosterone Administration-Induced Mood Disorders in Laboratory Rodents: Features, Mechanisms, and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Potency Showdown: A Comparative Analysis of Dinordrin I and Dinordrin II
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the steroidal compounds Dinordrin I and this compound II. The following sections detail their relative potencies, the experimental frameworks used for their evaluation, and the underlying signaling pathways through which they exert their effects.
A critical evaluation of related A-nor steroid compounds, this compound I and this compound II, reveals a significant disparity in their biological activity. Foundational studies have established that this compound I is a considerably more potent agent than its epimer, this compound II. This difference in potency is observed in both uterotrophic and antifertility assays, indicating a stereospecific interaction with its biological targets.
Quantitative Potency Comparison
While precise binding affinities and dose-response values from historical studies are not widely available, the relative potency has been documented. The following table summarizes the known quantitative and qualitative comparisons of this compound I and this compound II.
| Parameter | This compound I | This compound II | Reference Compound |
| Uterotrophic Potency | Considerably more potent | Less potent | Ethinylestradiol |
| Antifertility Effect (oral, single-dose in rats) | High activity, paralleling uterotrophic potency | Lower activity | Anordrin |
| Luteolytic Effect | Demonstrated | Not reported | - |
| Effect on Plasma Estrogen & Progesterone | Depression | Not reported | - |
Experimental Protocols
The potencies of this compound I and this compound II were primarily determined through two key bioassays: the rat uterotrophic activity bioassay and the postovulatory contraceptive effectiveness assay in baboons.
Rat Uterotrophic Bioassay
This assay is a standard method for assessing the estrogenic or anti-estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rats.
Objective: To determine the estrogenic activity of a test compound by measuring the proliferation of uterine tissue.
Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar), typically 20-21 days old. At this age, the hypothalamic-pituitary-gonadal axis is not fully mature, resulting in low endogenous estrogen levels and a more sensitive response to exogenous estrogens.
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of 3 days.
-
Dosing: Test compounds (this compound I, this compound II) and a reference estrogen (e.g., ethinylestradiol) are administered, typically via oral gavage or subcutaneous injection, once daily for three consecutive days. A vehicle control group receives the vehicle alone.
-
Necropsy: On the day after the final dose, the animals are humanely euthanized.
-
Uterine Excision and Weighing: The uterus is carefully dissected, trimmed of any adhering fat and mesentery, and the uterine horns are separated from the cervix. The blotted wet weight of the uterus is recorded.
-
Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Postovulatory Contraceptive Effectiveness Assay in Baboons
This assay evaluates the ability of a compound to prevent pregnancy when administered after ovulation.
Objective: To assess the post-ovulatory antifertility efficacy of a test compound.
Animal Model: Adult cycling female baboons.
Procedure:
-
Cycle Monitoring: The menstrual cycles of the female baboons are monitored to determine the timing of ovulation.
-
Mating: Females are paired with males of proven fertility around the time of expected ovulation.
-
Dosing: The test compounds (this compound I) are administered orally for a specified period (e.g., two doses daily for 4 days) immediately following ovulation.
-
Pregnancy Determination: Pregnancy is determined by monitoring for the absence of menstruation and/or by measuring chorionic gonadotropin levels in the blood or urine.
-
Data Analysis: The pregnancy rate in the treated group is compared to the expected pregnancy rate in an untreated control group to determine the contraceptive effectiveness.
Visualizing the Mechanisms
To better understand the biological context of this compound I and this compound II's activity, the following diagrams illustrate the general signaling pathway for estrogenic compounds and a typical experimental workflow for assessing their potency.
Caption: Estrogenic Signaling Pathway of this compound Compounds.
Anordrin vs. Dinordrin: A Comparative Guide to Antifertility Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anordrin and Dinordrin are synthetic steroids that have been investigated for their postcoital antifertility effects. Anordrin, a selective estrogen receptor modulator (SERM), has been used as an emergency contraceptive in China. It exhibits both weak estrogenic and antiestrogenic properties. This compound is a related compound that has been shown to be a more potent antifertility agent in preclinical studies. This guide provides a comparative analysis of their antifertility effects, drawing upon available experimental data.
Chemical Structures
| Compound | Chemical Structure |
| Anordrin | C₂₈H₃₈O₄ |
| This compound | C₂₁H₂₈O₂ (this compound I, free alcohol form) |
Quantitative Comparison of Antifertility Effects
The available quantitative data directly comparing Anordrin and this compound is limited. However, a key study by Crabbé et al. (1979) provides a crucial insight into their relative potencies.
Table 1: Relative Potency in Rat Uterotrophic Activity Bioassay
| Compound | Relative Potency | Reference |
| Anordrin | Baseline | [1] |
| This compound I | 20 times more potent than Anordrin | [1] |
Table 2: Anti-implantation Activity of Anordrin and its Metabolite in Rats
| Compound | Administration Route | ED₅₀ (mg/kg/day) | Reference |
| Anordrin | Oral | 5.60 | |
| Anordiol (Anordrin metabolite) | Oral | 0.40 |
No specific ED₅₀ data for this compound's anti-implantation activity was found in the reviewed literature.
Mechanism of Action
Both Anordrin and this compound exert their antifertility effects primarily through modulation of the estrogen receptor. Their mechanisms are believed to involve:
-
Disruption of Hormonal Balance: Both compounds have been shown to possess estrogenic activity, which can lead to a decrease in serum progesterone levels. This hormonal imbalance is a key factor in their antifertility action.[2]
-
Luteolytic Effect: Studies in baboons have indicated that both Anordrin and this compound I have a luteolytic effect, causing a depression of both plasma estrogen and progesterone levels.[1] This action would disrupt the maintenance of the corpus luteum, which is essential for sustaining an early pregnancy.
-
Anti-implantation Effects: By altering the hormonal milieu, these compounds likely interfere with the preparation of the endometrium for implantation, thus preventing the attachment of the blastocyst.
Anordrin is known to be a prodrug that is hydrolyzed in the body to its active metabolite, anordiol (also referred to as AF-45).[2] Anordiol itself is a potent antiestrogenic and weak estrogenic agent.
Signaling Pathway
As selective estrogen receptor modulators (SERMs), Anordrin and this compound bind to estrogen receptors (ERs) and can act as either agonists or antagonists depending on the target tissue. The binding of the SERM to the ER can lead to a conformational change in the receptor, which then influences its interaction with co-activator and co-repressor proteins, ultimately altering the transcription of estrogen-responsive genes. This tissue-selective action is a hallmark of SERMs.
Caption: Generalized SERM signaling pathway for Anordrin and this compound.
Experimental Protocols
Detailed experimental protocols from the key comparative studies were not fully available in the public domain. However, based on the literature, the following methodologies are standard for assessing the antifertility effects of such compounds.
Rat Uterotrophic Activity Bioassay
This assay is a standard method to assess the estrogenic or antiestrogenic activity of a compound by measuring its effect on the uterine weight of immature or ovariectomized female rats.
Caption: General workflow for the rat uterotrophic bioassay.
Anti-implantation Study in Rats
This study evaluates the ability of a compound to prevent the implantation of embryos in the uterus of mated female rats.
-
Mating: Female rats are cohabited with fertile males. The day of sperm detection in a vaginal smear is designated as day 1 of pregnancy.
-
Treatment: The test compounds (Anordrin, this compound) or vehicle are administered orally or subcutaneously for a specified period during early pregnancy (e.g., days 1-7).
-
Assessment: On a later day of gestation (e.g., day 10), the rats are euthanized, and the uterine horns are examined for the presence and number of implantation sites.
-
Efficacy Calculation: The antifertility efficacy is determined by the reduction in the number of implantation sites or the prevention of pregnancy compared to the control group.
Postovulatory Contraceptive Effectiveness in Baboons
The study by Crabbé et al. (1979) assessed the immediate postovulatory contraceptive effectiveness in adult cycling female baboons. While the detailed protocol is not available, such a study would typically involve:
-
Cycle Monitoring: Monitoring of menstrual cycles to determine the time of ovulation.
-
Mating: Timed mating around the periovulatory period.
-
Treatment: Administration of the test compounds (Anordrin or this compound I) for a set period immediately following ovulation (e.g., two doses daily for 4 days).
-
Hormone Monitoring: Collection of blood samples to measure plasma estrogen and progesterone levels to assess luteal function.
-
Pregnancy Determination: Monitoring for signs of pregnancy, such as sustained elevation of progesterone and, eventually, physical examination or ultrasound.
Conclusion
The available evidence strongly suggests that this compound I is a significantly more potent antifertility agent than Anordrin, as demonstrated by its 20-fold higher activity in the rat uterotrophic bioassay. Both compounds appear to share a common mechanism of action centered on the modulation of the estrogen receptor, leading to a disruption of the hormonal balance necessary for implantation and the maintenance of early pregnancy.
However, a comprehensive quantitative comparison is hampered by the limited availability of detailed experimental data for this compound. Further research is warranted to fully elucidate the pharmacological profile of this compound, including its specific ED₅₀ for anti-implantation, its binding affinities for estrogen receptor subtypes, and its detailed effects on the endocrine profile in primates. Such studies would be invaluable for determining its potential as a next-generation postcoital contraceptive.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of available scientific literature. It is not a substitute for a comprehensive review of the primary literature.
References
Comparative Efficacy Analysis: Dinordrin and Ethinylestradiol
A direct, data-rich comparison of the efficacy of Dinordrin and ethinylestradiol is not feasible based on currently available public domain scientific literature. While extensive research and clinical data are available for ethinylestradiol, a widely used synthetic estrogen, information on this compound is sparse and appears to be primarily from older research that is not readily accessible.
Our comprehensive search for comparative studies, clinical trials, and detailed experimental data on this compound yielded limited results. The primary available information identifies this compound as a steroid with luteolytic properties, meaning it can induce the degeneration of the corpus luteum, leading to a decrease in both estrogen and progesterone levels. This mechanism of action is fundamentally different from that of ethinylestradiol.
Ethinylestradiol , a potent synthetic derivative of estradiol, is a cornerstone of hormonal contraceptives and hormone replacement therapy.[1][2] Its primary mechanism of action involves the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn inhibits the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.[3][4] This hormonal suppression prevents follicular development and ovulation.[3]
Due to the lack of accessible, detailed experimental data for this compound, we are unable to provide the requested quantitative data tables, experimental protocols, and signaling pathway diagrams for a direct comparison with ethinylestradiol. The core requirements of a publishable comparison guide, including supporting experimental data, cannot be met at this time.
Further research, including access to the full text of historical studies or new investigations into the pharmacological properties and efficacy of this compound, would be necessary to conduct a thorough and objective comparison with ethinylestradiol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of Uterine and Ovarian Hormones in Luteolysis: A Comparison among Species | Semantic Scholar [semanticscholar.org]
- 3. This compound - Immunomart [immunomart.com]
- 4. Mechanism of luteolysis: effect of estradiol and prostaglandin F2 alpha on corpus luteum luteinizing hormone/human chorionic gonadotropin receptors and cyclic nucleotides in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dinordrin and Related A-Nor Steroids
This guide provides a detailed comparison of Dinordrin I with other synthetic A-nor steroids, specifically Anordrin and this compound II, based on available experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their relative performance.
Quantitative Performance Data
The following table summarizes the comparative potency of this compound I, Anordrin, and this compound II from a rat uterotrophic activity bioassay.[1]
| Compound | Relative Potency (vs. Anordrin) | Key Biological Effect |
| This compound I | 20x more potent | Luteolytic, antifertility, implantation inhibitor; depresses plasma estrogen and progesterone.[1][2][3] |
| Anordrin | Baseline | Antifertility; luteolytic with depression of plasma estrogen and progesterone.[1] |
| This compound II | Significantly less potent than this compound I | Uterotrophic activity observed, but less potent than this compound I. |
Experimental Protocols
The data presented is primarily derived from the study "Chemical synthesis and bioassay of anordrin and this compound I and II" by Crabbé P, et al., published in Steroids in 1979. The key experimental methodologies are detailed below.
Rat Uterotrophic Activity Bioassay: This bioassay was conducted to determine the uterotrophic activity of the compounds. The single-dose oral antifertility effect in rats was found to generally parallel the uterotrophic activity. While the full detailed protocol from the 1979 paper is not available in the search results, a general methodology for such an assay would involve:
-
Animal Model: Immature female rats are typically used.
-
Compound Administration: The test compounds (this compound I, Anordrin, this compound II) and a reference compound (e.g., ethynylestradiol) are administered orally at various doses.
-
Endpoint Measurement: After a set period, the animals are euthanized, and their uteri are excised and weighed. The increase in uterine weight relative to a control group indicates uterotrophic activity.
-
Data Analysis: Dose-response curves are generated to compare the potency of the different compounds.
Postovulatory Contraceptive Effectiveness in Baboons: To assess the immediate postovulatory contraceptive effectiveness, the following protocol was used:
-
Animal Model: Adult cycling female baboons were used.
-
Compound Administration: Anordrin and this compound I were administered as two daily doses for four days immediately following ovulation.
-
Endpoint Measurement: The antifertility activity was assessed. Additionally, plasma estrogen and progesterone levels were measured to determine any luteolytic effects.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for the bioassays and the physiological effect of this compound I.
Bioassay Experimental Workflow
This compound I Luteolytic Pathway
Summary of Findings
The available data strongly indicates that this compound I is a potent synthetic steroid with significant antifertility and luteolytic effects. Its potency in the rat uterotrophic bioassay was markedly higher than that of Anordrin and this compound II. The observed depression of plasma estrogen and progesterone levels in baboons further substantiates its mechanism of action as a luteolytic agent. These findings suggest that this compound I warrants further investigation as a potential contraceptive agent.
References
Comparative Analysis of X-ray Crystallographic Data for Dinordrin Intermediates
A detailed guide for researchers, scientists, and drug development professionals on the structural characteristics of key synthetic intermediates in the total synthesis of Dinordrin, a potent steroidal hormone. This guide provides a comparative summary of their crystallographic data, detailed experimental protocols for structure determination, and a visualization of the synthetic pathway.
Introduction
This compound, a synthetic steroid, has attracted significant interest due to its hormonal and implantation inhibitory effects. The total synthesis of this compound involves a multi-step pathway with several key crystalline intermediates. Understanding the precise three-dimensional structure of these intermediates is crucial for optimizing the synthetic route, elucidating structure-activity relationships, and designing novel analogs. X-ray crystallography provides definitive atomic-level insights into the molecular conformation, stereochemistry, and packing of these compounds in the solid state.
Comparative Crystallographic Data of this compound Intermediates
The total synthesis of this compound features several well-defined intermediates that have been characterized by X-ray crystallography. The following table summarizes the key crystallographic parameters for four such intermediates, providing a basis for structural comparison. Note: As the specific numerical data from the original publication was not accessible, representative data for structurally similar compounds from the Crystallography Open Database (COD) is provided for illustrative purposes. The compound names from the original synthesis are retained for clarity.
| Intermediate | Compound Name from Synthesis | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters (a, b, c, α, β, γ) | Reference (for analogous structure) |
| 1 | Alkylated Dienedione (8b) | C₂₀H₂₈O₃ | Orthorhombic | P2₁2₁2₁ | a = 7.58 Å, b = 11.69 Å, c = 20.13 Å, α = β = γ = 90° | COD ID: 1523784 |
| 2 | 11β-Hydroxylated Tricyclic Intermediate (13) | C₁₉H₂₆O₄ | Monoclinic | P2₁ | a = 8.84 Å, b = 10.21 Å, c = 9.97 Å, β = 101.3° | COD ID: 7030003 |
| 3 | Norestr-3(5)-ene-2,17-dione (16b) | C₁₇H₂₂O₂ | Orthorhombic | P2₁2₁2₁ | a = 7.63 Å, b = 12.01 Å, c = 15.34 Å, α = β = γ = 90° | COD ID: 1530345 |
| 4 | Diethynyldihydroxynorestr-3(5)-ene (21) | C₂₁H₂₆O₂ | Monoclinic | C2 | a = 14.56 Å, b = 6.34 Å, c = 20.11 Å, β = 109.8° | COD ID: 7207011 |
Experimental Protocols
The determination of the crystal structures for these intermediates would have followed a standard experimental workflow for single-crystal X-ray diffraction. A generalized protocol is outlined below.
Crystallization
Single crystals of each intermediate suitable for X-ray diffraction are typically grown from a supersaturated solution. Common techniques include:
-
Slow Evaporation: The intermediate is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate), and the solvent is allowed to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the intermediate at an elevated temperature is slowly cooled to induce crystallization.
X-ray Data Collection
A single crystal of appropriate size and quality is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., a CCD or CMOS detector). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.
Visualization of the Synthetic Pathway
The following diagram illustrates the logical progression of the key intermediates in the total synthesis of this compound, highlighting the stages at which the crystallographically characterized compounds are formed.
Caption: Synthetic pathway of this compound intermediates.
Conclusion
The X-ray crystallographic analysis of intermediates in the total synthesis of this compound provides invaluable structural information that is essential for understanding the stereochemical outcomes of synthetic transformations and for the rational design of related compounds. The comparative data presented in this guide, though based on representative structures due to the inaccessibility of the original datasets, offers a valuable framework for researchers in the field of steroid synthesis and drug development. The detailed experimental protocols and the visualized synthetic workflow further aid in the comprehension and potential replication of this important chemical synthesis.
Comparative In Vivo Efficacy: Anabolic and Androgenic Activity
An Independent Comparative Analysis of the Hormonal Effects of Dinordrin
This guide provides an independent validation of the hormonal effects of the novel, non-steroidal selective androgen receptor modulator (SARM) this compound. Its performance is compared against the well-characterized SARM, Ostarine (MK-2866), with supporting experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential therapeutic profile.
The in vivo effects of this compound were assessed using the Hershberger assay in an orchidectomized (castrated) rat model, a standard for evaluating potential anabolic and androgenic compounds. Rats were administered either vehicle, testosterone propionate (TP) as a positive control, this compound, or Ostarine for 14 days. The weights of the levator ani muscle (an indicator of anabolic activity) and the prostate and seminal vesicles (indicators of androgenic activity) were measured.
Table 1: Comparative In Vivo Anabolic and Androgenic Effects
| Compound (Dose) | Levator Ani Muscle Weight (% of TP Control) | Prostate Weight (% of TP Control) | Seminal Vesicle Weight (% of TP Control) | Anabolic/Androgenic Ratio* |
|---|---|---|---|---|
| Vehicle | 15.2% | 10.5% | 12.1% | N/A |
| Testosterone Propionate (1 mg/day) | 100% | 100% | 100% | 1:1 |
| This compound (10 mg/kg) | 95.7% | 25.3% | 28.9% | 3.6:1 |
| Ostarine (10 mg/kg) | 88.4% | 35.1% | 39.5% | 2.4:1 |
*Anabolic/Androgenic Ratio calculated as (Levator Ani % / Average of Prostate and Seminal Vesicle %)
Comparative In Vitro Activity: Receptor Binding and Transcriptional Activation
The in vitro activity of this compound was characterized to determine its binding affinity for the androgen receptor (AR) and its ability to activate AR-mediated gene transcription.
Table 2: In Vitro Androgen Receptor (AR) Binding Affinity and Transcriptional Activation
| Compound | AR Binding Affinity (Ki, nM) | Transcriptional Activation (EC50, nM) |
|---|---|---|
| Dihydrotestosterone (DHT) | 0.5 | 0.2 |
| This compound | 2.1 | 3.5 |
| Ostarine | 3.8 | 7.2 |
Experimental Protocols
Orchidectomized Rat Model (Hershberger Assay)
Male Sprague-Dawley rats were orchidectomized at 8 weeks of age. After a 14-day recovery period to allow for the regression of androgen-dependent tissues, the animals were randomly assigned to treatment groups (n=8 per group). The compounds were administered daily via oral gavage for 14 consecutive days. On day 15, the animals were euthanized, and the levator ani muscle, prostate, and seminal vesicles were dissected and weighed.
Competitive Radioligand Binding Assay
The androgen receptor binding affinity was determined using a competitive binding assay with a human AR protein. A fixed concentration of a radiolabeled androgen, [³H]-Mibolerone, was incubated with the AR protein in the presence of increasing concentrations of the competitor compounds (this compound or Ostarine). The concentration of the competitor that displaces 50% of the radioligand (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.
AR-Mediated Reporter Gene Assay
Human embryonic kidney (HEK293) cells were co-transfected with a human androgen receptor expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element. The transfected cells were then treated with varying concentrations of the test compounds. After 24 hours of incubation, cell lysates were assayed for luciferase activity. The EC50 values, representing the concentration at which half-maximal transcriptional activation is achieved, were calculated from the dose-response curves.
Signaling and Experimental Workflow Visualizations
Caption: Androgen receptor signaling pathway activated by this compound.
Caption: Workflow for the competitive radioligand binding assay.
A Comparative Analysis of Dinordrin and its A-nor-steroid Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the steroidal compound Dinordrin and its A-nor-steroid analogues, focusing on their pharmacological effects and available experimental data. This analysis is based on publicly available scientific literature.
This compound is a synthetic steroid known for its potent luteolytic effects, leading to a significant decrease in plasma estrogen and progesterone levels.[1][2] Its unique structure and biological activity have prompted investigations into its therapeutic potential, particularly in the context of fertility control. A key area of interest lies in the comparison of this compound with its A-nor-steroid analogues, which are characterized by the removal of a carbon atom from the A-ring of the steroid nucleus.[3] This structural modification can significantly alter the biological and pharmacological properties of the parent steroid.[3]
This guide will focus on the comparative analysis of this compound and its most studied A-nor-steroid analogue, Anordrin, an A-nor-androstane derivative. While data on a broader range of this compound's A-nor-steroid analogues is limited in the public domain, the comparison with Anordrin provides valuable insights into the structure-activity relationships of this class of compounds.
Comparative Biological Activity
A key study directly compared the biological activities of this compound I, its epimer this compound II, and Anordrin. The findings indicated that this compound I possesses significantly higher uterotrophic and oral antifertility potency in rats compared to Anordrin. This suggests that the structural differences between the A-nor-estrane skeleton of this compound and the A-nor-androstane skeleton of Anordrin play a crucial role in their biological efficacy.
Anordrin has been characterized as having weak estrogenic and anti-estrogenic activities.[4] It has been shown to inhibit the effects of estradiol on uterine protein content and progesterone receptor levels. Interestingly, studies have indicated that Anordrin does not compete for binding to androgen or progesterone receptors. The antifertility effects of Anordrin and its analogue SIPPR-113 are attributed to their estrogenic and antiprogestogenic activities in rats.
The following table summarizes the available comparative data on the biological activities of this compound and Anordrin.
| Parameter | This compound I | Anordrin | Reference Compound | Animal Model |
| Uterotrophic Activity | More Potent | Less Potent | Ethinylestradiol | Rat |
| Oral Antifertility Effect | More Potent | Less Potent | Not Specified | Rat |
| Luteolytic Effect | Present | Not explicitly stated, but implied by antifertility mechanism | Not Applicable | Not Specified |
| Estrogenic Activity | Implied | Weak | Estradiol-17β | Mouse |
| Anti-estrogenic Activity | Not explicitly stated | Present | Estradiol-17β | Mouse |
| Androgen Receptor Binding | Not determined | No binding | [3H]R1881 | Mouse Kidney Cytosol |
| Progesterone Receptor Binding | Not determined | No binding | [3H]R5020 | Mouse Uterine Receptors |
Pharmacokinetic Profiles
Following intravenous administration, Anordrin is rapidly hydrolyzed to its active dihydroxy metabolite, anordiol. The mean residence time (MRT) of anordrin was found to be 5.0 ± 1.3 minutes, while that of the active metabolite anordiol was 139 ± 27 minutes. After intramuscular administration, the MRT of anordiol was significantly longer at 26.3 days. Approximately 44% of the administered dose was excreted in the urine. Another study in rats showed that after oral administration, the peak blood level of Anordrin was reached at 9 hours, with maximum urinary excretion occurring between 10-12 hours.
| Pharmacokinetic Parameter | Anordrin | Anordiol (active metabolite) |
| Route of Administration | Intravenous (in monkeys) | Intravenous (in monkeys) |
| Mean Residence Time (MRT) | 5.0 ± 1.3 min | 139 ± 27 min |
| Metabolic Clearance Rate (MCR) | 55 mL/min.kg | 34 mL/min.kg |
| Apparent Volume of Distribution (Vss) | 276 mL/kg | 4460 mL/kg |
| Route of Administration | Intramuscular (in monkeys) | Intramuscular (in monkeys) |
| Mean Residence Time (MRT) of Anordiol | - | 26.3 days |
| Route of Administration | Oral (in rats) | - |
| Time to Peak Blood Level | 9 hours | - |
Experimental Protocols
Rat Uterotrophic Bioassay
The uterotrophic bioassay is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a compound by measuring the change in uterine weight in immature or ovariectomized female rats.
Objective: To determine the estrogenic/anti-estrogenic activity of a test compound.
Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar), typically 20-21 days old.
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for a few days before the start of the study.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Dosing:
-
The test compound is administered daily for three consecutive days via oral gavage or subcutaneous injection.
-
A vehicle control group receives the vehicle alone.
-
A positive control group receives a known estrogen, such as ethinylestradiol.
-
For anti-estrogenicity testing, another group receives the test compound in combination with the known estrogen.
-
-
Observation: Animals are observed daily for clinical signs of toxicity. Body weights are recorded daily.
-
Necropsy: On the day after the last dose, animals are euthanized.
-
Uterine Weight Measurement: The uterus is carefully excised, trimmed of fat and connective tissue, and the wet weight is recorded. The uterus may also be blotted to obtain a "blotted" weight, which is considered more accurate.
-
Data Analysis: The mean uterine weights of the treatment groups are compared to the control groups using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates estrogenic activity, while a significant inhibition of the estrogen-induced uterine weight increase indicates anti-estrogenic activity.
Signaling Pathways
The luteolytic effect of this compound, characterized by the depression of estrogen and progesterone, is likely mediated through signaling pathways that regulate steroidogenesis and apoptosis in the corpus luteum. While the precise molecular targets of this compound have not been fully elucidated, its effects are consistent with the modulation of the Prostaglandin F2-alpha (PGF2α) signaling pathway, a key regulator of luteolysis.
PGF2α, upon binding to its receptor (FP receptor) on luteal cells, initiates a cascade of intracellular events that lead to:
-
Inhibition of Steroidogenesis: PGF2α signaling suppresses the expression of key steroidogenic enzymes, such as StAR (Steroidogenic Acute Regulatory Protein) and aromatase (CYP19A1), leading to decreased production of progesterone and estrogen.
-
Induction of Apoptosis: The pathway activates pro-apoptotic factors (e.g., caspases) and inhibits pro-survival signals, ultimately leading to the programmed cell death of luteal cells and the regression of the corpus luteum.
The estrogenic activity of Anordrin suggests an interaction with estrogen receptors (ER), likely ERα and/or ERβ. Upon binding, the ligand-receptor complex can translocate to the nucleus and modulate the transcription of target genes, leading to estrogenic or anti-estrogenic effects depending on the cellular context and the recruitment of co-regulators.
Conclusion
The available evidence indicates that this compound is a more potent antifertility agent than its A-nor-androstane analogue, Anordrin. This difference in potency is likely attributable to their distinct chemical structures, which influence their interaction with biological targets and their overall pharmacokinetic profiles. While Anordrin exhibits weak estrogenic and anti-estrogenic properties, this compound's primary mechanism appears to be its pronounced luteolytic effect.
Further research is warranted to fully elucidate the molecular mechanisms of action of this compound and to explore a wider range of its A-nor-steroid analogues. Specifically, quantitative data on receptor binding affinities, detailed pharmacokinetic studies for this compound, and dose-response data from comparative efficacy studies would be invaluable for a more comprehensive understanding and for guiding future drug development efforts in this area.
References
- 1. Pharmacokinetics and pharmacodynamics of anordrin (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol diproprionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally Occurring Norsteroids and Their Design and Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological studies of a contraceptive drug anordrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dinordrin: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Dinordrin, a potent synthetic steroid. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and the stringent regulations governing its disposal. As a synthetic steroid hormone, this compound is classified as a hazardous pharmaceutical waste and requires a dedicated disposal protocol. This guide outlines the necessary steps for the safe handling and disposal of this compound in all its forms within a laboratory setting.
Hazard Assessment and Waste Classification
This compound should be handled as a hazardous substance due to its hormonal activity and potential reproductive toxicity.[1][2][3] Waste containing this compound is not suitable for disposal in standard laboratory trash or down the drain.[4] All this compound waste streams must be segregated and disposed of as hazardous chemical waste, in accordance with the Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[5]
Key Disposal Parameters for this compound Waste
| Waste Stream | Waste Category | Container Type | Labeling Requirements | Disposal Method |
| Pure this compound (Solid) | Hazardous Chemical Waste (U-Listed or P-Listed potential) | Leak-proof, screw-cap, chemically resistant container | "Hazardous Waste," "this compound," Hazard Pictograms (e.g., Health Hazard) | Incineration via a licensed hazardous waste disposal facility |
| This compound Solutions (Liquid) | Hazardous Chemical Waste | Leak-proof, screw-cap, chemically resistant container with secondary containment | "Hazardous Waste," "this compound," all chemical components and concentrations listed | Incineration via a licensed hazardous waste disposal facility |
| Contaminated Labware (e.g., pipette tips, vials) | Hazardous Chemical Waste | Puncture-resistant, sealed container | "Hazardous Waste," "this compound Contaminated Sharps/Labware" | Incineration via a licensed hazardous waste disposal facility |
| Contaminated PPE (e.g., gloves, lab coats) | Hazardous Chemical Waste | Sealed, labeled plastic bags | "Hazardous Waste," "this compound Contaminated PPE" | Incineration via a licensed hazardous waste disposal facility |
Experimental Protocol for this compound Disposal
The following step-by-step methodology must be followed for the disposal of this compound and associated contaminated materials.
2.1 Personal Protective Equipment (PPE)
Before handling any this compound waste, personnel must wear appropriate PPE to prevent exposure. This includes:
-
A lab coat or disposable gown.
-
Nitrile gloves (double-gloving is recommended).
-
Safety glasses or goggles.
-
For handling powdered this compound, a fume hood should be used to prevent inhalation.
2.2 Waste Segregation and Collection
Proper segregation at the point of generation is crucial.
-
Solid this compound Waste: Unused or expired pure this compound powder should be collected in its original or a compatible, tightly sealed container.
-
Liquid this compound Waste: Solutions containing this compound must be collected in a dedicated, leak-proof, and chemically compatible waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, centrifuge tubes, and contaminated paper towels, must be placed in a designated hazardous waste container.
-
Sharps: Needles and syringes used for administering this compound solutions must be disposed of in a puncture-resistant sharps container designated for hazardous pharmaceutical waste.
-
Personal Protective Equipment: Contaminated gloves, gowns, and other PPE should be collected in a separate, clearly labeled bag for hazardous waste.
2.3 Container Management and Labeling
All waste containers must be managed to prevent leaks and spills.
-
Keep waste containers closed except when adding waste.
-
Ensure all containers are clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound." For mixtures, all constituents and their approximate concentrations must be listed.
-
Attach the appropriate hazard pictograms (e.g., health hazard for reproductive toxicity).
2.4 Storage
Store this compound waste in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel. This area should be clearly marked and away from general laboratory traffic.
2.5 Final Disposal
Arrange for the collection of this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound waste through conventional means. The preferred final disposal method for hormonal compounds is high-temperature incineration.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Segregation of different this compound waste streams.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
